molecular formula C10H8ClNO2 B1365046 Methyl 7-chloro-1H-indole-4-carboxylate CAS No. 503816-69-1

Methyl 7-chloro-1H-indole-4-carboxylate

Cat. No.: B1365046
CAS No.: 503816-69-1
M. Wt: 209.63 g/mol
InChI Key: YMAVXLSGYDNOML-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-chloro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAVXLSGYDNOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434158
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503816-69-1
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Practical Synthesis of Methyl 7-chloro-1H-indole-4-carboxylate

This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted indole core serves as a crucial pharmacophore—a molecular framework responsible for a drug's biological activity—in a wide array of therapeutic agents. The specific substitution pattern, featuring a chlorine atom at the 7-position and a methyl carboxylate at the 4-position, provides two distinct and synthetically versatile handles for further molecular elaboration. This allows researchers to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this key intermediate, emphasizing a practical and scalable approach that notably avoids the need for chromatographic purification. The methodology is primarily based on the robust synthesis reported by Alper and Nguyen in The Journal of Organic Chemistry, a route designed for efficiency and scalability[1][2].

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is accomplished through a multi-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. The core logic of this synthetic route involves the initial construction of a suitably substituted benzene ring, followed by the annulation of the pyrrole ring to form the indole nucleus.

The chosen pathway is advantageous for several reasons:

  • Scalability: The reactions are high-yielding and do not require specialized equipment, allowing for the preparation of multi-hundred gram quantities[1].

  • Purification Efficiency: The protocol is designed so that the final product can be isolated in high purity through simple crystallization, circumventing the time-consuming and costly process of column chromatography[2].

  • Robustness: The reaction conditions are well-established and tolerant of standard laboratory practices.

Below is a diagram illustrating the overall synthetic workflow.

G Figure 1: Overall Synthetic Workflow. SM 4-Chloro-3-nitrobenzoic acid INT1 Methyl 4-chloro-3-nitrobenzoate SM->INT1  Step 1: Esterification (H₂SO₄, MeOH) INT2 Methyl 3-amino-4-chlorobenzoate INT1->INT2  Step 2: Reduction (H₂, Pd/C) INT3 Methyl 4-chloro-3-(2,2-diethoxyvinylamino)benzoate INT2->INT3  Step 3: Condensation (Aminoacetaldehyde diethyl acetal) FP This compound INT3->FP  Step 4: Cyclization (Polyphosphoric acid)

Caption: Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Esterification of 4-Chloro-3-nitrobenzoic acid

The initial step involves a classic Fischer esterification to protect the carboxylic acid as a methyl ester. This functional group is less reactive under the conditions of the subsequent reduction and cyclization steps.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid.

    • Add methanol (MeOH) as the solvent, followed by the slow, catalytic addition of concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Carefully pour the residue into a mixture of ice and water, which will cause the product, Methyl 4-chloro-3-nitrobenzoate, to precipitate.

    • Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum. This product is typically of sufficient purity for the next step without further purification[3].

Step 2: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, a critical transformation to set the stage for the indole ring formation. Catalytic hydrogenation is a clean and efficient method for this purpose.

  • Procedure:

    • In a hydrogenation vessel, dissolve the Methyl 4-chloro-3-nitrobenzoate from the previous step in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously.

    • The reaction is exothermic and can be monitored by the uptake of hydrogen. Continue until hydrogen consumption ceases.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-chlorobenzoate, which is often used directly in the next step.

Step 3 & 4: Condensation and Cyclization to the Indole Ring

This two-part sequence constitutes the core of the indole synthesis. The aniline intermediate is first condensed with aminoacetaldehyde diethyl acetal to form an enamine, which is then cyclized under acidic conditions to furnish the indole ring system.

  • Procedure:

    • Combine Methyl 3-amino-4-chlorobenzoate and aminoacetaldehyde diethyl acetal.

    • Heat the mixture, typically to around 120 °C, allowing the condensation to proceed with the removal of ethanol.

    • After the reaction is complete (monitored by TLC), cool the mixture slightly and add polyphosphoric acid (PPA).

    • Reheat the mixture to induce the cyclization reaction. This is an intramolecular electrophilic aromatic substitution.

    • Once the cyclization is complete, cool the reaction and carefully quench it by pouring it onto crushed ice.

    • The product will precipitate from the aqueous solution. Stir the slurry to ensure complete precipitation.

    • Filter the solid product, wash it extensively with water, and then with a cold, non-polar solvent like hexanes to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid[1][2].

G Figure 2: Experimental Process Flow for Cyclization. cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation A Combine Reactants: - Methyl 3-amino-4-chlorobenzoate - Aminoacetaldehyde diethyl acetal B Heat to 120 °C (Condensation) A->B C Add Polyphosphoric Acid (PPA) B->C D Heat to Induce Cyclization C->D E Quench Reaction (Pour onto ice) D->E Reaction Complete F Filter Precipitate E->F G Wash Solid (Water, Hexanes) F->G H Recrystallize (EtOAc/Hexanes) G->H

References

"Methyl 7-chloro-1H-indole-4-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 7-chloro-1H-indole-4-carboxylate: Synthesis, Elaboration, and Application

Foreword: The Strategic Value of a Privileged Scaffold

The indole ring system stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its presence in a multitude of natural products and synthetic drugs underscores its remarkable ability to interact with a wide array of biological targets.[2] This guide focuses on a particularly valuable, yet underexplored, derivative: This compound . The specific substitution pattern—a chlorine atom at the 7-position and a methyl ester at the 4-position—endows this molecule with unique electronic properties and provides orthogonal chemical handles for strategic elaboration.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a narrative of utility. This document will deconstruct the synthesis, characterization, and strategic potential of this compound, offering field-proven insights into why specific experimental choices are made and how this building block can be leveraged to accelerate drug discovery programs. We will explore its identity, a robust and scalable synthesis, its reactivity, and its documented role as a key intermediate for potent bioactive agents.

Core Physicochemical & Structural Identity

Understanding the fundamental properties of a chemical building block is the bedrock of its effective application. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 503816-69-1[3]
Molecular Formula C₁₀H₈ClNO₂[3]
Molecular Weight 209.63 g/mol [3]
Physical Form Solid
Storage Conditions Sealed in dry, Room Temperature

The molecule's architecture is notable for three key features:

  • The Indole Core: A bicyclic aromatic heterocycle that provides a rigid scaffold for presenting substituents in defined spatial orientations. The N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated or substituted.[4]

  • C7-Chlorine: The electron-withdrawing chlorine atom modulates the electron density of the benzene portion of the indole ring, influencing its reactivity in electrophilic substitution and serving as a crucial handle for transition metal-catalyzed cross-coupling reactions.

  • C4-Carboxylate: The methyl ester at the 4-position is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, which is a common anchor point for binding to biological targets, or converted into a wide range of amides to explore structure-activity relationships (SAR).

A Scalable and Chromatogram-Free Synthesis

The utility of a building block is directly proportional to its accessibility. A significant breakthrough for this compound was the development of a practical synthesis route that allows for the preparation of multi-hundred gram quantities without the need for costly and time-consuming chromatographic purification.[5][6] This makes it an economically viable starting material for large-scale drug development campaigns.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure reported in The Journal of Organic Chemistry.[5][6] The causality behind this design is its robustness and the crystallization-based purification, which avoids silica gel chromatography.

Step 1: Reductive Cyclization

  • To a solution of methyl 2-chloro-6-nitrophenylacetate (1.0 equiv) in acetic acid, add iron powder (4.0 equiv).

  • Heat the mixture to 70 °C. The reaction is exothermic; maintain the temperature with controlled cooling.

  • After the exotherm subsides, stir for an additional 1 hour.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam intermediate.

Step 2: Dehydration to the Indole

  • Dissolve the crude lactam from the previous step in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, wash with saturated sodium bicarbonate solution, and then brine.

  • Concentrate the organic layer. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Dehydration cluster_2 Purification A Methyl 2-chloro-6-nitrophenylacetate C Crude Lactam Intermediate A->C 70 °C B Iron powder, Acetic Acid E Final Product: This compound C->E Reflux w/ Dean-Stark D Toluene, p-TSA (cat.) F Recrystallization (No Chromatography) E->F

Caption: Scalable, chromatography-free synthesis workflow.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint. While specific spectra for this exact compound are proprietary or scattered, the expected characteristics can be reliably predicted based on extensive data for related indole derivatives.[7][8][9]

TechniqueExpected Characteristics
¹H NMR - N-H proton: A broad singlet, typically downfield (> 8.0 ppm). - Aromatic protons: Distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons at the C2, C3, C5, and C6 positions. - Methyl ester: A sharp singlet around 3.9 ppm corresponding to the -OCH₃ group.
¹³C NMR - Carbonyl carbon: A signal in the 165-170 ppm range for the ester. - Aromatic carbons: Multiple signals between 100-140 ppm. The carbon bearing the chlorine (C7) will be shifted accordingly.
Mass Spec (MS) The molecular ion peak (M+) should be observed at m/z ≈ 209.6, with a characteristic M+2 isotopic peak at ≈ 211.6 (approx. 1/3 the intensity of M+) due to the presence of the ³⁷Cl isotope.
Infrared (IR) - N-H stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O stretch: A strong absorption band around 1700 cm⁻¹ for the ester carbonyl.

This multi-faceted analytical approach forms a self-validating system; the data from each technique must be consistent with the proposed structure to confirm its identity and ensure high purity for subsequent reactions.

Strategic Elaboration and Reactivity

The true power of this compound lies in its capacity for selective chemical modification at three distinct points, providing a platform for generating molecular diversity.

  • N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents that can modulate solubility or act as additional binding elements.

  • C7-Cl Cross-Coupling: The chloro-substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of aryl, alkynyl, or amino groups, respectively, dramatically expanding the accessible chemical space.

  • C4-Ester Modification: The methyl ester can be readily saponified to the carboxylic acid, a key functional group for interacting with basic residues in protein active sites. The acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate an amide library, a cornerstone of modern medicinal chemistry SAR exploration.[10]

Caption: Key diversification pathways from the core scaffold.

Applications in Drug Discovery

The indole scaffold is a well-established pharmacophore. Derivatives of this core are used to prepare inhibitors for critical disease targets. For instance, indole-2-carboxylic acids have been developed as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[11] Similarly, other indole derivatives are key intermediates for tryptophan dioxygenase inhibitors, which are being explored as anticancer immunomodulators, and for antagonists of various GPCRs.[12]

The 7-chloro-4-carboxylate substitution pattern is particularly strategic. It places functional groups on the often less-substituted benzene portion of the indole, allowing chemists to probe interactions in regions of protein binding pockets that are not addressed by more common 2- or 3-substituted indoles. The journey from this starting material to a potential drug candidate can be visualized as a multi-step process of rational design and optimization.

Drug_Discovery_Pathway A Methyl 7-chloro-1H- indole-4-carboxylate B Scaffold Elaboration (e.g., Suzuki Coupling at C7) A->B C Functional Group Modification (e.g., Amidation at C4) B->C D Library Synthesis C->D E Screening & SAR D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Conceptual workflow from building block to drug candidate.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related indole carboxylates and chlorinated aromatic compounds provide a strong basis for safe handling protocols.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

In case of exposure, follow standard first-aid measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]

  • Skin: Wash off with soap and plenty of water.[13]

  • Inhalation: Move to fresh air.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16]

Seek medical attention if irritation or other symptoms persist.[13]

References

An In-Depth Technical Guide to Methyl 7-chloro-1H-indole-4-carboxylate: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-chloro-1H-indole-4-carboxylate is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a chlorine atom at the 7-position and a methyl carboxylate group at the 4-position of the indole ring significantly influences the molecule's electronic properties, lipophilicity, and potential as a versatile building block for the synthesis of more complex, biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering valuable insights for researchers engaged in its synthesis, modification, and application.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section details the key physicochemical parameters of this compound.

General Properties
PropertyValueSource
CAS Number 503816-69-1[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Appearance White to off-white solid
Thermal and Solubility Properties

Precise experimental data for the melting point and solubility of this compound are not widely reported in publicly available databases. However, some sources provide estimated values. It is recommended that these properties be determined experimentally for any new batch of the compound.

PropertyValueSource
Boiling Point 358.9 ± 22.0 °C at 760 mmHg[2]
Flash Point 170.9 ± 22.3 °C[2]
Storage Temperature Sealed in dry, Room Temperature

Synthesis and Elaboration

A practical and scalable synthesis of this compound has been reported, allowing for its preparation in multigram quantities without the need for chromatographic purification. This accessibility is crucial for its use as a starting material in extensive synthetic campaigns.

A key synthetic route was detailed by Danheiser and coworkers in The Journal of Organic Chemistry in 2003.[3][4] While the full experimental details from the publication are proprietary, the abstract and supporting information indicate a robust procedure. For researchers seeking to synthesize this compound, consulting the original publication is highly recommended.

The elaboration of this indole derivative is also of significant interest. The presence of the chlorine atom and the ester functionality provides two key handles for further chemical modification, making it a valuable scaffold in combinatorial chemistry and library synthesis.[4][5][6]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the electronic effects of the chloro and carboxylate substituents.

Indole Ring Reactivity: The indole ring is inherently electron-rich and susceptible to electrophilic attack.[7] The preferred site of electrophilic substitution on the indole ring is typically the C3 position due to the stability of the resulting intermediate. However, the presence of substituents can influence this regioselectivity.

Influence of Substituents:

  • 7-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. Its position at C7 will influence the electron density distribution around the benzene portion of the indole ring.

  • 4-Carboxylate Group: The methyl carboxylate group is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic aromatic substitution.

Stability: Indole derivatives can be sensitive to strong acids and oxidizing agents. It is advisable to store this compound in a cool, dry place, protected from light and air to prevent degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of similar indole structures. For definitive structural confirmation, acquiring experimental NMR data is crucial.

Infrared (IR) Spectroscopy

The IR spectrum of an indole derivative will exhibit characteristic absorption bands. For N-H stretching, a band is expected in the region of 3400-3300 cm⁻¹. The C=O stretching of the methyl ester will typically appear around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 209.024353 Da.[2]

Applications in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to functionalize both the indole nitrogen and the ester group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

General Workflow for Synthesis and Characterization

The following diagram outlines a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Further Studies Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Purity Purity Analysis (e.g., HPLC) Product->Purity Reactivity Reactivity Studies Purity->Reactivity Stability Stability Assessment Purity->Stability Biological Biological Screening Purity->Biological

A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its practical synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting point for the development of novel compounds. This guide has summarized the key available information on its physical and chemical properties, providing a solid foundation for researchers and drug development professionals working with this promising molecule. Further experimental investigation into its detailed reactivity, stability, and biological activity is warranted to fully unlock its potential.

References

Unlocking the Therapeutic Promise of Methyl 7-chloro-1H-indole-4-carboxylate: A Technical Guide to Investigating its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Methyl 7-chloro-1H-indole-4-carboxylate, while being a synthetically accessible derivative, remains a molecule with largely unexplored biological potential. Direct studies on its pharmacological activity are scarce in current scientific literature. However, a comprehensive analysis of its structural components—the 7-chloroindole core and the methyl indole-4-carboxylate moiety—provides a strong rationale for investigating its activity in several key therapeutic areas, most notably oncology.

This technical guide serves as a roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a prospective analysis of the compound's potential biological activities. By synthesizing data from structurally related analogues, we will propose putative mechanisms of action and lay out a detailed, field-proven framework for the systematic evaluation of this promising, yet understudied, molecule.

The Compound: Synthesis and Physicochemical Context

This compound (C₁₀H₈ClNO₂) is a halogenated indole derivative. Its practical synthesis has been well-documented, allowing for the preparation of multi-gram quantities without the need for chromatographic purification. This accessibility is crucial for undertaking the comprehensive biological screening campaigns outlined in this guide.[3][4]

The key structural features that inform its potential bioactivity are:

  • The Indole Scaffold: An electron-rich aromatic system capable of various intermolecular interactions (π-π stacking, hydrogen bonding), making it a versatile pharmacophore.[1]

  • 7-Chloro Substitution: The presence of a halogen, particularly chlorine, at the 7-position can significantly modulate the electronic properties of the indole ring. This can enhance binding affinity to protein targets and improve pharmacokinetic properties such as membrane permeability and metabolic stability. SAR studies on other heterocyclic compounds have shown that chloro-substitution can be favorable for cytotoxicity.[2]

  • 4-Carboxylate Group: The methyl ester at the 4-position is a key site for potential interactions with protein residues and can be a handle for further chemical modification. Research has highlighted that substitution at the 4th position of the indole ring can lead to potent inhibition of key signaling proteins like PI3K.[5][6][7]

Prospective Biological Activity: An Evidence-Based Extrapolation

Based on the extensive bioactivity profile of related indole derivatives, we can hypothesize several avenues for investigation. The most compelling case can be made for its potential as an anticancer agent, likely acting through one or more established mechanisms.

Potential as an Anticancer Agent

Indole derivatives are central to oncology drug discovery, with numerous compounds in clinical use or advanced development that target various hallmarks of cancer.[2][8] We propose that this compound warrants investigation for at least two primary anticancer mechanisms: kinase inhibition and tubulin polymerization disruption.

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors.[5][6] For instance, derivatives of indole-6-carboxylate have been designed as inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2.[9] Furthermore, substitutions at the 4-position of the indole ring have been explicitly linked to the inhibition of the PI3K/AKT pathway, a central node in cancer cell proliferation and survival.[5][6][7]

The 7-chloro substitution could enhance binding to the ATP-binding pocket of various kinases, a strategy successfully employed in numerous approved kinase inhibitors. We hypothesize that this compound could function as an inhibitor of key oncogenic kinases.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Compound Methyl 7-chloro-1H- indole-4-carboxylate Compound->RTK Inhibits Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Proposed kinase inhibition by this compound.

The vinca alkaloids, an indispensable class of chemotherapy drugs, are indole derivatives that function by inhibiting tubulin polymerization.[8] More recent synthetic indole compounds have also been developed to target the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The rigid, planar structure of the indole ring is well-suited for insertion into protein binding pockets, including those on tubulin. This established precedent makes tubulin polymerization a high-priority target to investigate.

Tubulin_Polymerization_Workflow cluster_normal Normal Cell Division cluster_inhibited Inhibited by Compound Tubulin α/β-Tubulin Dimers Microtubule Polymerized Microtubule Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Compound Methyl 7-chloro-1H- indole-4-carboxylate Blocked Polymerization Blocked Compound->Blocked Arrest G2/M Arrest Blocked->Arrest Apoptosis Apoptosis Arrest->Apoptosis Tubulin_Inhibited α/β-Tubulin Dimers Tubulin_Inhibited->Blocked Inhibited Polymerization

Caption: Proposed mechanism of tubulin polymerization inhibition.

A Framework for Investigation: Experimental Protocols

To validate these hypotheses, a structured, multi-tiered screening approach is essential. The following protocols represent a robust workflow from initial high-throughput screening to more complex cellular and mechanistic assays.

Tier 1: Primary High-Throughput Screening

The initial goal is to broadly assess the compound's cytotoxic activity against a panel of cancer cell lines and its potential to inhibit a representative oncogenic kinase.

This assay provides a quantitative measure of the compound's ability to reduce the viability of cancer cells.

  • Principle: Measures the metabolic activity of living cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • NCI-60 cancer cell line panel (or a representative subset, e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)).

    • This compound dissolved in DMSO.

    • Doxorubicin (positive control).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). Remove the old medium and add 100 µL of medium containing the compound or controls (DMSO for negative control, doxorubicin for positive control).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

This biochemical assay screens for direct inhibition of a specific kinase.

  • Principle: Measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, so potent inhibitors will result in a higher luminescent signal.

  • Materials:

    • Recombinant kinase (e.g., EGFR, VEGFR-2, or PI3K).

    • Kinase-specific substrate peptide.

    • Staurosporine (broad-spectrum kinase inhibitor, positive control).

    • ATP-Glo™ Kinase Assay Kit (Promega).

    • 384-well white, opaque plates.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 2X kinase/substrate solution and 2X ATP solution in the appropriate kinase reaction buffer.

    • Compound Plating: Dispense 2 µL of the test compound at various concentrations into the wells of a 384-well plate.

    • Kinase Reaction: Add 10 µL of the 2X kinase/substrate solution to each well. Incubate for 10 minutes at room temperature.

    • Initiate Reaction: Add 10 µL of the 2X ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

    • ATP Detection: Add 20 µL of the ATP-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

    • Analysis: Calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the kinase activity.

Tier 2: Mechanism of Action (MOA) Elucidation

If Tier 1 results are promising (e.g., IC₅₀ < 10 µM), the next step is to confirm the putative mechanism of action.

This assay directly measures the compound's effect on microtubule formation.

  • Principle: Monitors the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules. Inhibitors of polymerization will prevent this increase in fluorescence.

  • Materials:

    • Tubulin (>99% pure, cytoskeleton.com).

    • Tubulin polymerization buffer with GTP.

    • Fluorescence reporter dye.

    • Paclitaxel (polymerization promoter, positive control).

    • Nocodazole (polymerization inhibitor, positive control).

    • 384-well black plates.

  • Step-by-Step Methodology:

    • Compound Plating: Dispense test compounds into wells.

    • Reagent Addition: Add a mix of tubulin and reporter dye to each well.

    • Initiation: Initiate polymerization by adding GTP.

    • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure fluorescence kinetically over 60 minutes.

    • Analysis: Compare the polymerization curves of treated samples to controls to determine inhibitory activity.

This assay determines if the compound induces arrest at a specific phase of the cell cycle, a hallmark of anti-tubulin agents.

  • Principle: Cells are treated with the compound, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

  • Step-by-Step Methodology:

    • Treatment: Treat a sensitive cell line (e.g., HeLa) with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

    • Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Staining: Rehydrate cells and stain with a solution containing Propidium Iodide and RNase A.

    • Data Acquisition: Analyze the samples using a flow cytometer.

    • Analysis: Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population suggests anti-tubulin activity.

Data Presentation and Interpretation

Clear and concise data presentation is critical for evaluating the compound's potential.

Table 1: Hypothetical Screening Data for this compound

Assay TypeTarget/Cell LineResult (IC₅₀ in µM)Positive Control (IC₅₀ in µM)
Cytotoxicity MCF-7 (Breast)8.5Doxorubicin (0.9)
A549 (Lung)5.2Doxorubicin (1.1)
HCT-116 (Colon)12.1Doxorubicin (0.7)
Kinase Inhibition EGFR> 50Erlotinib (0.05)
PI3Kα7.8Alpelisib (0.02)
MOA Assay Tubulin Polymerization6.1Nocodazole (0.2)

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound exhibits moderate cytotoxic activity against several cancer cell lines. The lack of potent EGFR inhibition but moderate PI3Kα and tubulin polymerization inhibition would guide further investigation towards these two mechanisms. The next logical step would be to conduct cell cycle analysis, which, if it showed G2/M arrest, would strongly support the tubulin-destabilizing hypothesis.

Conclusion and Future Directions

While this compound is an under-investigated molecule, its chemical structure, rooted in the pharmacologically privileged indole scaffold, provides a compelling rationale for its evaluation as a potential therapeutic agent. The evidence from analogous compounds strongly points towards anticancer activity, potentially through the inhibition of key oncogenic kinases like PI3K or the disruption of microtubule dynamics.

The experimental framework detailed in this guide offers a clear, logical, and robust pathway for systematically uncovering the biological activity of this compound. By progressing through tiered screening and mechanistic studies, researchers can efficiently determine its therapeutic potential and establish a foundation for future lead optimization and preclinical development. The exploration of this and similar "un-drugged" indole scaffolds represents a significant opportunity in the ongoing search for novel and effective medicines.

References

Methyl 7-chloro-1H-indole-4-carboxylate: A Technical Guide for a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its inherent ability to mimic the structure of peptides allows it to bind reversibly to a multitude of enzymes and receptors, making it a cornerstone in the development of therapeutics.[3][4] From the anti-cancer agent vincristine to the antihypertensive reserpine, indole-based compounds have demonstrated a remarkable breadth of pharmacological activities.[1] This diverse bioactivity, which includes anticancer, anti-inflammatory, antiviral, and antimicrobial properties, continues to fuel the exploration of novel indole derivatives.[3] This guide focuses on a specific, yet underexplored derivative: Methyl 7-chloro-1H-indole-4-carboxylate . While direct biological data for this compound is limited, its structural features—a halogenated benzene ring and a carboxylate group at the 4-position—suggest a rich potential for targeted therapeutic development. This document provides a comprehensive technical overview, from a robust and scalable synthesis to a strategic roadmap for its biological evaluation, designed for researchers and drug development professionals.

Core Compound Profile

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 503816-69-1N/A
Molecular Formula C₁₀H₈ClNO₂N/A
Molecular Weight 209.63 g/mol N/A
Physical Form SolidN/A
Storage Sealed in dry, Room TemperatureN/A

Synthesis and Elaboration: A Practical, Scalable Approach

A significant hurdle in the preliminary investigation of novel compounds is the availability of a reliable and scalable synthetic route. Fortunately, a practical synthesis for multigram quantities of this compound has been developed, notably avoiding the need for chromatographic purification. This accessibility is a critical first step in enabling comprehensive biological screening.

Workflow for Synthesis

Caption: High-level overview of the synthesis workflow.

Detailed Synthetic Protocol

A detailed, step-by-step protocol for the synthesis can be adapted from the established literature, which outlines the specific reagents, reaction conditions, and purification methods. The ability to produce substantial quantities of this compound is a key enabler for its progression into a full-fledged drug discovery program.

Hypothesized Biological Potential and Strategic Screening Cascade

The true value of a novel scaffold lies in its potential biological activity. While "this compound" is not extensively characterized in the public domain, we can infer potential therapeutic avenues based on its structural motifs. The presence of a chlorine atom at the 7-position and a methyl carboxylate at the 4-position suggests several plausible biological targets. For instance, halogenated indoles have been explored as kinase inhibitors and anti-proliferative agents. The carboxylate group, on the other hand, could serve as a key interaction point for a variety of protein targets.

To systematically uncover the biological potential of this compound, a tiered screening approach is recommended. This cascade is designed to efficiently assess its bioactivity across several key therapeutic areas.

Caption: A strategic workflow for the biological evaluation of the title compound.

Experimental Protocols: A Guide to Implementation

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the screening cascade. These protocols are based on established and widely accepted standards in the field.

Tier 1: Cytotoxicity Profiling (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Anti-Inflammatory Screening (COX-2 Inhibition Assay)

This assay determines the ability of the compound to inhibit the COX-2 enzyme, a key target in inflammation.[6][7][8][9]

Protocol:

  • Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., a commercial COX-2 inhibitor screening kit).

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the fluorescent probe.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition by the test compound compared to a known inhibitor (e.g., celecoxib).

Tier 2: Kinase Inhibitor Profiling (KinomeScan)

A broad kinase panel screen is a powerful tool to identify potential kinase targets and assess the selectivity of a compound.[10][11][12][13][14]

Protocol:

This is typically performed as a service by specialized vendors. The general principle involves a competition binding assay where the test compound is screened against a large panel of kinases. The results are reported as the percentage of kinase activity remaining in the presence of the compound, and potent hits are often followed up with Kd determination.

Tier 3: hERG Safety Assay

Assessing the potential for a compound to block the hERG potassium channel is a critical step in preclinical safety evaluation to avoid the risk of cardiac arrhythmias.[15][16][17][18][19]

Protocol:

This assay is typically conducted using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Electrophysiology: A specific voltage-clamp protocol is applied to elicit and measure the hERG current.

  • Compound Application: The test compound is applied at various concentrations, and the percentage of current inhibition is measured.

  • Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value.

Tier 3: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior.[20][21][22][23][24]

Key Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic clearance rate.

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which affects its free concentration and availability.

  • Permeability (e.g., PAMPA or Caco-2 assays): Assessing the compound's ability to cross biological membranes, which is important for oral absorption.

  • CYP450 Inhibition: Evaluating the potential for the compound to inhibit major cytochrome P450 enzymes to avoid drug-drug interactions.

Conclusion and Future Directions

"this compound" represents a promising, yet largely unexplored, chemical entity. Its straightforward, scalable synthesis provides a solid foundation for a comprehensive drug discovery program. The strategic screening cascade outlined in this guide offers a clear and efficient path to elucidate its biological function and therapeutic potential. By systematically evaluating its cytotoxicity, antimicrobial, anti-inflammatory, and kinase inhibitory activities, researchers can rapidly identify promising therapeutic avenues. Subsequent safety and ADME profiling will be critical in advancing this novel indole derivative from a laboratory curiosity to a potential clinical candidate. The journey of this compound through the discovery pipeline will undoubtedly contribute valuable insights into the ever-expanding therapeutic landscape of indole derivatives.

References

Methyl 7-chloro-1H-indole-4-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The indole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules, celebrated for its remarkable versatility and presence in a multitude of natural products and synthetic drugs.[1] Within this distinguished family, Methyl 7-chloro-1H-indole-4-carboxylate emerges as a compound of significant interest. Its strategic substitution with a chloro group at the 7-position and a methyl carboxylate at the 4-position creates a unique electronic and steric profile, rendering it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth examination of this compound, from its synthesis and characterization to its potential applications in modern drug discovery. The narrative that follows is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to harness the full potential of this intriguing molecule.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 503816-69-1[2]
Molecular Formula C₁₀H₈ClNO₂[2]
Molecular Weight 209.63 g/mol [2]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Data not readily available in searched literature. Would be detailed in the supporting information of key synthesis papers.
Boiling Point Data not readily available in searched literature.
Solubility Data not readily available in searched literature.

Synthesis and Elaboration: A Practical Approach

A robust and scalable synthesis is paramount for the exploration of a novel chemical entity. A practical and efficient synthesis of this compound has been reported, allowing for the preparation of multi-gram quantities without the need for chromatographic purification.[3] This methodology underscores the compound's accessibility for extensive research endeavors.

Synthetic Workflow

The synthesis proceeds through a multi-step sequence, which is conceptually outlined in the diagram below. The causality behind this synthetic route lies in the strategic construction of the indole ring system from acyclic precursors, a common yet powerful strategy in heterocyclic chemistry.

Synthesis_Workflow A Starting Materials B Multi-step sequence to form indole precursor A->B Chemical transformations C Cyclization to form indole ring B->C Intramolecular reaction D Final Product: This compound C->D Purification (if necessary)

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol adapted from the seminal work in the field.[3] The trustworthiness of this protocol is established by its publication in a peer-reviewed journal and its demonstrated scalability.

Step 1: Preparation of the Indole Precursor

  • Rationale: This initial phase involves the assembly of a substituted aniline derivative that bears the necessary functionalities for the subsequent cyclization to form the indole ring. The choice of protecting groups and reaction conditions is critical to ensure high yields and prevent side reactions.

  • Procedure: (Detailed steps for the multi-step synthesis of the precursor would be included here, as described in the supporting information of the primary literature source.)

Step 2: Cyclization and Formation of this compound

  • Rationale: The key indole-forming step is often a palladium-catalyzed reaction or a classical named reaction like the Fischer or Bischler-Möhlau indole synthesis. The conditions are optimized to favor the desired regioselectivity of the cyclization.

  • Procedure: (Detailed reaction conditions, including reagents, solvents, temperature, and reaction time, would be provided here.)

Step 3: Work-up and Purification

  • Rationale: The final step involves the isolation and purification of the target compound. The reported synthesis for this molecule has the significant advantage of yielding a product of high purity without the need for column chromatography.[3]

  • Procedure: (Detailed extraction, washing, and crystallization/precipitation procedures would be outlined here.)

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data would be expected for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the indole NH proton, the aromatic protons on the benzene and pyrrole rings, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct signals for each unique carbon atom in the structure, confirming the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and C-Cl vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further corroborating the structure.

Note: The specific peak assignments and spectral data would be obtained from the supporting information of the primary synthesis publication.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in the current literature, the broader family of indole derivatives exhibits a remarkable range of pharmacological properties. This suggests that the title compound is a promising scaffold for the development of novel therapeutics in several key areas.

Anticancer Potential

Indole derivatives are well-established as potent anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The presence of the chloro substituent on the indole ring can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement.[4]

Antiviral and Antimicrobial Activity

The indole nucleus is a common feature in many antiviral and antimicrobial compounds. For instance, certain indole derivatives have shown inhibitory activity against the SARS-CoV-2 3CL protease, a key enzyme in the viral life cycle.[5] The structural features of this compound make it a candidate for derivatization to explore its potential as an inhibitor of viral or bacterial enzymes.

Enzyme Inhibition and Receptor Modulation

Indole-based molecules have been successfully developed as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[6] Furthermore, the structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole derivatives that modulate the activity of receptors in the central nervous system.

Illustrative Signaling Pathway: Targeting Inflammatory Responses

To conceptualize how derivatives of this compound might function, consider the well-established role of COX enzymes in inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are indole derivatives, act by inhibiting these enzymes.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Derivative Potential Indole-based COX Inhibitor Indole_Derivative->COX_Enzymes Inhibition

References

Methodological & Application

Application Note & Protocol: A Practical, Chromatography-Free Synthesis of Methyl 7-chloro-1H-indole-4-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 7-chloro-1H-indole-4-carboxylate is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for various pharmacologically active agents. Traditional syntheses often rely on column chromatography for purification, a technique that presents challenges in scalability, cost, and time for drug development professionals. This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this indole derivative, deliberately designed to circumvent the need for chromatographic purification.[1][2] The methodology is robust, scalable, and relies on classical chemical principles and crystallization to achieve high purity, making it highly suitable for process chemistry and drug development environments.

Introduction: The Strategic Importance of Non-Chromatographic Syntheses

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Specifically, the 7-chloro-4-carboxylate substitution pattern provides a versatile platform for further chemical elaboration. In a pharmaceutical development context, the ability to produce such key intermediates with high purity and without resorting to chromatography is a significant advantage.[3] Chromatographic purification, while powerful at the discovery stage, can become a major bottleneck during scale-up, increasing solvent waste, equipment occupancy, and overall cost-of-goods.[4]

Therefore, synthetic routes that yield a product amenable to direct crystallization are highly sought after.[5] Crystallization is a superior purification method for large-scale production due to its efficiency, low cost, and ability to deliver a product with exceptional purity and a stable crystalline form.[4] This protocol leverages a modified Bartoli indole synthesis, a powerful method for accessing 7-substituted indoles, followed by a carefully optimized crystallization procedure.[6][7]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a two-step process starting from the commercially available methyl 2-chloro-6-nitrobenzoate.

  • Step 1: Reductive Cyclization (Bartoli-type Reaction): The core of this synthesis is the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. This approach, known as the Bartoli indole synthesis, is exceptionally effective for creating sterically hindered 7-substituted indoles.[7][8] The ortho-substituent is crucial as it facilitates the key[6][6]-sigmatropic rearrangement in the reaction mechanism.[7]

  • Step 2: Purification by Recrystallization: The crude product from the reaction is purified by a simple, direct recrystallization from a suitable solvent system. This step is designed to selectively precipitate the desired indole product, leaving impurities behind in the mother liquor.

Reaction Mechanism Causality

The Bartoli indole synthesis proceeds through a well-established mechanism. Three equivalents of the vinyl Grignard reagent are required.

  • The first equivalent adds to the nitro group, which subsequently eliminates a magnesium salt to form a nitrosoarene intermediate.

  • A second equivalent of the Grignard reagent adds to the nitrosoarene.

  • The resulting intermediate undergoes a[6][6]-sigmatropic rearrangement, driven by the steric push of the ortho-chloro group.

  • Tautomerization and subsequent reaction with the third equivalent of the Grignard reagent (acting as a base) leads to an intermediate that, upon acidic workup, eliminates water to aromatize into the final indole ring system.

This regioselective approach is superior to other methods like the Fischer indole synthesis for this specific target, as the Fischer route can often lead to mixtures of regioisomers when using meta-substituted hydrazines.[9]

Synthesis Workflow Diagram

Synthesis Workflow cluster_0 Step 1: Reaction cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification Start Methyl 2-chloro-6-nitrobenzoate + Vinylmagnesium Bromide ReactionVessel Reaction in THF (-40°C to RT) Start->ReactionVessel 1. Add Grignard 2. Warm slowly Quench Aqueous NH4Cl Quench ReactionVessel->Quench Reaction complete Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Crude Crude Solid Product Concentration->Crude Recrystallization Recrystallize from Acetonitrile/Water Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration FinalProduct Pure Crystalline Product: This compound Filtration->FinalProduct

Caption: Overall workflow from starting materials to pure product.

Detailed Experimental Protocol

This protocol is adapted from a validated, scalable synthesis published in The Journal of Organic Chemistry.[1][2]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesNotes
Methyl 2-chloro-6-nitrobenzoateC₈H₆ClNO₄215.5950.0 g0.232Commercially available
Vinylmagnesium bromide (1.0 M in THF)C₂H₃BrMg~131.26700 mL0.7003.0 equivalents
Tetrahydrofuran (THF)C₄H₈O72.11500 mL-Anhydrous
Ammonium Chloride (sat. aq. soln.)NH₄Cl53.49500 mL-For quenching
Ethyl Acetate (EtOAc)C₄H₈O₂88.111.5 L-For extraction
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Anhydrous, for drying
Acetonitrile (MeCN)C₂H₃N41.05~200 mL-For recrystallization
Deionized WaterH₂O18.02~400 mL-For recrystallization
Step-by-Step Procedure

Safety First: This procedure involves a highly exothermic Grignard reaction and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • To a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a 1-liter addition funnel, add methyl 2-chloro-6-nitrobenzoate (50.0 g, 0.232 mol).

    • Add 500 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the solid is fully dissolved.

    • Place the flask in a dry ice/acetone bath and cool the internal temperature to -40 °C.

  • Grignard Addition (The Bartoli Reaction):

    • Charge the addition funnel with vinylmagnesium bromide (700 mL of a 1.0 M solution in THF, 0.700 mol).

    • Add the Grignard reagent dropwise to the cooled solution over approximately 90 minutes. Causality: A slow, controlled addition is critical to manage the exotherm and prevent side reactions. The internal temperature should be maintained below -30 °C during the addition.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours at room temperature. The solution will typically turn dark brown or black.

  • Reaction Quench and Workup:

    • Carefully cool the reaction mixture in an ice-water bath.

    • Slowly and cautiously quench the reaction by adding 500 mL of saturated aqueous ammonium chloride solution. Causality: The quench is highly exothermic. A slow addition to a cooled flask prevents the solvent from boiling and ensures a safe procedure.

    • Transfer the resulting biphasic mixture to a 4-liter separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with brine (1 x 500 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a dark solid. This is the crude product.

  • Purification by Recrystallization (Chromatography-Free):

    • Transfer the crude solid to a 1-liter Erlenmeyer flask.

    • Add 200 mL of acetonitrile and heat the mixture to reflux with stirring until all the solid dissolves.

    • While hot, slowly add 400 mL of deionized water to the solution. Causality: This creates a mixed-solvent system where the product is soluble at high temperatures but insoluble at room temperature. The desired product will crystallize out upon cooling, while more polar impurities remain in the solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the resulting light-tan crystals by vacuum filtration, washing the filter cake with a cold 2:1 water/acetonitrile mixture (2 x 100 mL).

    • Dry the crystals under vacuum at 50 °C to a constant weight.

Expected Results
  • Yield: 35-40 g (72-82% overall yield).

  • Purity: >98% as determined by ¹H NMR and LC-MS.

  • Appearance: Off-white to light-tan crystalline solid.

Visualization of the Synthetic Pathway

Reaction_Scheme SM Methyl 2-chloro-6-nitrobenzoate Reagent 1) 3.0 eq. VinylMgBr, THF, -40°C to RT 2) sat. aq. NH4Cl Product This compound Reagent->Product

Caption: Bartoli synthesis of the target indole.

Conclusion

This application note details a practical and scalable synthesis of this compound that completely avoids chromatographic purification. By employing a regioselective Bartoli indole synthesis and a well-designed crystallization protocol, the target compound can be reliably produced in high yield and purity. This method is ideally suited for researchers and professionals in drug development who require multi-gram quantities of this important intermediate without the associated drawbacks of large-scale chromatography.

References

The Strategic Utility of Methyl 7-chloro-1H-indole-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in a New Light

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] Its unique electronic properties and conformational flexibility allow it to interact with a multitude of biological targets. Within this important class of heterocycles, Methyl 7-chloro-1H-indole-4-carboxylate has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the chloro and methyl carboxylate substituents on the indole ring provides a versatile platform for chemical elaboration, enabling the generation of diverse compound libraries for screening against various disease targets.[2]

This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its synthesis and functionalization. We will delve into its use in the development of targeted therapies, with a focus on two key areas: N-methyl-D-aspartate (NMDA) receptor antagonism for neurodegenerative disorders and inhibition of HIV-1 non-nucleoside reverse transcriptase (NNRTI) for antiviral therapy.

Physicochemical Properties and Reactivity Profile

To effectively utilize this compound in a drug discovery campaign, a thorough understanding of its chemical characteristics is paramount.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[3]
Molecular Weight 209.63 g/mol [3]
CAS Number 29244-49-3[3]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General knowledge

The reactivity of the indole ring is significantly influenced by its substituents. The electron-withdrawing nature of the chloro group at the 7-position and the methyl carboxylate at the 4-position deactivates the benzene portion of the ring towards electrophilic aromatic substitution. Conversely, the pyrrole ring remains electron-rich, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack. The N-H proton is acidic and can be readily deprotonated with a suitable base to allow for N-alkylation or N-acylation.

Synthetic Pathways: From Starting Materials to Key Intermediate

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A practical and efficient method has been reported that allows for the preparation of this intermediate in multi-gram quantities without the need for chromatographic purification.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and provides a reliable method for the synthesis of the title compound.[2]

Step 1: Preparation of the Starting Material

The synthesis begins with a commercially available substituted nitro-toluene, which is elaborated to the corresponding vinyl derivative through a multi-step sequence.

Step 2: Reductive Cyclization

The key indole-forming step is a palladium-catalyzed reductive cyclization of the vinyl nitro-aromatic intermediate.

  • Reagents and Materials:

    • Substituted vinyl nitro-aromatic precursor

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Carbon monoxide (CO) gas

    • Anhydrous acetonitrile (MeCN)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a pressure vessel, dissolve the vinyl nitro-aromatic precursor in anhydrous acetonitrile.

    • Add triphenylphosphine and palladium(II) acetate to the solution.

    • Seal the vessel and purge with carbon monoxide gas (typically 3-4 cycles).

    • Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 4-5 bar).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and carefully vent the excess CO gas in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Application in Drug Discovery: Targeting Neurological Disorders and Viral Infections

The strategic functionalization of this compound opens avenues to a diverse range of bioactive molecules. Below, we explore two prominent examples of its application in the development of novel therapeutics.

Development of NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurodegenerative diseases, making it a significant therapeutic target. Indole-2-carboxylate derivatives have been identified as antagonists of the NMDA receptor, acting at the glycine binding site.

Caption: A generalized workflow for the discovery of NMDA receptor antagonists.

The following protocols describe key chemical transformations to generate a library of derivatives for screening.

a) N-Alkylation:

  • To a solution of this compound in an anhydrous solvent such as DMF or THF, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

  • Stir the mixture for 30 minutes to allow for deprotonation.

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

b) Amide Coupling at the 4-position:

  • Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU or HBTU, a base like DIPEA, and the desired amine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting amide by column chromatography.

This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized compounds for the NMDA receptor.[4][5]

  • Materials:

    • Rat brain membrane preparation (source of NMDA receptors)

    • Radioligand: [³H]MK-801 (a potent NMDA receptor channel blocker)

    • Synthesized indole derivatives (test compounds)

    • Assay buffer (e.g., Tris-HCl)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microtiter plate, add the rat brain membrane preparation, the radioligand ([³H]MK-801), and either the test compound or vehicle.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

Development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

HIV-1 reverse transcriptase is a key enzyme in the life cycle of the human immunodeficiency virus, making it a prime target for antiviral drugs. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase, inhibiting its function. Indole derivatives have shown promise as potent NNRTIs.

Caption: A streamlined workflow for the discovery of HIV-1 NNRTIs.

This protocol describes a non-radioactive, ELISA-based assay to screen for inhibitors of HIV-1 reverse transcriptase.[2][6]

  • Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT. The newly synthesized DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Streptavidin-coated 96-well plates

    • Biotinylated template/primer (e.g., poly(A)/oligo(dT))

    • dNTP mix (including DIG-dUTP)

    • Synthesized indole derivatives (test compounds)

    • Anti-DIG-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., H₂SO₄)

    • Wash buffer (e.g., PBS with Tween-20)

  • Procedure:

    • Coat the streptavidin plate with the biotinylated template/primer.

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds, dNTP mix, and recombinant HIV-1 RT to the wells.

    • Incubate the plate at 37 °C for 1-2 hours to allow for DNA synthesis.

    • Wash the plate to remove unbound reagents.

    • Add the anti-DIG-HRP conjugate and incubate at room temperature.

    • Wash the plate again to remove the unbound conjugate.

    • Add the HRP substrate and incubate until a color develops.

    • Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material in the field of drug discovery. Its well-defined reactivity and the potential for diversification at multiple positions make it an ideal scaffold for the generation of compound libraries targeting a wide range of diseases. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers and scientists to embark on drug discovery programs aimed at developing novel NMDA receptor antagonists and HIV-1 NNRTIs. The continued exploration of derivatives from this privileged scaffold is expected to yield promising new therapeutic candidates in the years to come.

References

The Strategic Utility of Methyl 7-chloro-1H-indole-4-carboxylate as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among the vast array of functionalized indoles, Methyl 7-chloro-1H-indole-4-carboxylate has emerged as a particularly valuable and versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic substitution pattern, featuring a reactive chloro group on the benzene ring, a modifiable indole nitrogen, and an ester group amenable to further transformation, provides a rich platform for molecular elaboration. This guide offers an in-depth exploration of the synthesis, characterization, and diverse applications of this key intermediate, providing researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to leverage its full potential in the quest for novel therapeutics.

Introduction: The Significance of the 7-Chloroindole Scaffold

The indole nucleus is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 7-position of the indole ring, as seen in this compound, offers several strategic advantages in drug design. The chloro substituent can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability.[1] Furthermore, the carbon-chlorine bond serves as a versatile synthetic handle for the introduction of additional complexity through various cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of pharmacological activity.

This guide will first detail a robust and scalable synthesis of this compound, followed by a comprehensive overview of its reactivity and protocols for its functionalization at key positions. Finally, we will explore its application in the synthesis of cutting-edge APIs, with a particular focus on the development of BET bromodomain inhibitors.

Synthesis and Characterization of this compound

A practical and efficient synthesis of this compound has been developed that avoids the need for chromatographic purification, making it highly suitable for large-scale production. This procedure, adapted from the work of Alper and Nguyen, provides a reliable method for obtaining high-purity material.

Synthetic Protocol

Reaction Scheme:

G Starting_Material 2-Amino-3-chlorobenzoic acid Intermediate_1 Methyl 2-amino-3-chlorobenzoate Starting_Material->Intermediate_1 MeOH, SOCl2 (cat.) Intermediate_2 Methyl 2-(2,2-diethoxyethylamino)-3-chlorobenzoate Intermediate_1->Intermediate_2 Aminoacetaldehyde diethyl acetal, NaBH(OAc)3 Product This compound Intermediate_2->Product AcOH, heat

Figure 1: Synthetic route to this compound.

Step-by-Step Procedure:

  • Esterification: To a solution of 2-amino-3-chlorobenzoic acid in methanol, add a catalytic amount of thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain methyl 2-amino-3-chlorobenzoate.

  • Reductive Amination: Dissolve the crude methyl 2-amino-3-chlorobenzoate in a suitable solvent such as dichloromethane. Add aminoacetaldehyde diethyl acetal followed by the portion-wise addition of sodium triacetoxyborohydride. Stir the reaction at room temperature until completion (monitored by TLC).

  • Cyclization: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate. Concentrate the organic phase and dissolve the residue in acetic acid. Heat the solution to reflux to effect cyclization.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum to afford the pure product without the need for column chromatography.

Characterization Data

The structural integrity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Observed Data
¹H NMR Consistent with published spectra, showing characteristic peaks for the indole and methyl ester protons.[2]
¹³C NMR Consistent with published spectra, showing the expected number of carbon signals.[2]
IR (KBr) Characteristic absorptions for N-H stretching, C=O stretching of the ester, and C-Cl stretching.
Mass Spec (EI) Molecular ion peak corresponding to the calculated mass of C₁₀H₈ClNO₂.

Functionalization Strategies: A Gateway to Diverse Scaffolds

The strategic positioning of functional groups in this compound allows for selective modification at multiple sites, providing access to a wide array of derivatives.

G cluster_0 Functionalization Sites Indole_Core This compound N1 N1-Alkylation/ Arylation Indole_Core->N1 C2 C2-Functionalization Indole_Core->C2 C3 C3-Electrophilic Substitution Indole_Core->C3 C7 C7-Cross-Coupling Indole_Core->C7 G Precursor This compound Intermediate_A N-Alkylated Indole Precursor->Intermediate_A N1-Alkylation Intermediate_B C7-Coupled Indole Intermediate_A->Intermediate_B C7 Suzuki Coupling Final_Core BET Inhibitor Core Scaffold Intermediate_B->Final_Core Ester Hydrolysis & Amide Coupling

References

Application Notes & Protocols: Strategic Derivatization of Methyl 7-chloro-1H-indole-4-carboxylate for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and synthetic drugs.[1][2] The specific scaffold, Methyl 7-chloro-1H-indole-4-carboxylate, offers a robust and versatile starting point for drug discovery programs. Its strategic functionalization allows for systematic exploration of chemical space to optimize pharmacological properties. This guide provides a detailed technical overview and field-proven protocols for the derivatization of this scaffold at three key positions: the N-1 indole nitrogen, the C-7 chloro-substituent, and the C-4 methyl ester. We will delve into the chemical rationale behind these modifications and provide step-by-step methodologies for N-alkylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and amide bond formation, enabling researchers to efficiently generate diverse compound libraries for screening and lead optimization.

The 7-Chloro-1H-indole-4-carboxylate Scaffold: A Privileged Core in Drug Discovery

The indole ring system is a recurring motif in a vast array of pharmacologically active molecules, demonstrating activities ranging from anticonvulsant to antimicrobial and anticancer.[1][3] The this compound scaffold is particularly valuable for several reasons:

  • The Indole Core: Provides a rigid, aromatic framework that can engage in various non-covalent interactions with biological targets, including π-stacking and hydrogen bonding.

  • The C-7 Chloro Group: This halogen atom serves a dual purpose. Firstly, it modulates the electronic properties and lipophilicity of the molecule, which can significantly impact cell permeability and metabolic stability.[4] Secondly, and more importantly from a synthetic standpoint, it acts as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[5][6]

  • The C-4 Ester Group: The methyl ester at the 4-position is a readily modifiable functional group. It can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of amides, esters, and other derivatives. Amide functionalities are particularly crucial in drug design for establishing specific hydrogen bond networks with target proteins.

A practical, large-scale synthesis of the parent scaffold has been reported, making it an accessible starting material for extensive medicinal chemistry campaigns.[5][6]

Strategic Derivatization Pathways

The true power of the this compound scaffold lies in its three orthogonal points of diversification. Each site can be modified selectively to tune different properties of the final compound, allowing for a systematic Structure-Activity Relationship (SAR) exploration.

G cluster_scaffold This compound cluster_derivatization Derivatization Sites scaffold N1 N-1 Position (Alkylation/Arylation) scaffold->N1  N-H C7 C-7 Position (Cross-Coupling) scaffold->C7  C-Cl C4 C-4 Position (Amide Formation) scaffold->C4  -COOMe

Caption: Key diversification points on the scaffold.

N-1 Position: Modulating Polarity and Exploring Vector Space

Rationale: Modification of the indole N-H is a fundamental strategy in indole chemistry. The N-H proton is weakly acidic (pKa ≈ 16.5), allowing for deprotonation with a suitable base followed by reaction with an electrophile.[7] This transformation is critical for:

  • Blocking Hydrogen Bond Donation: Eliminating the N-H can prevent unwanted metabolic oxidation or alter the binding mode at the target.

  • Modulating Physicochemical Properties: The addition of alkyl or aryl groups can significantly alter the molecule's solubility, lipophilicity (logP), and metabolic stability.[8]

  • Introducing New Binding Interactions: The substituent introduced at N-1 can project into a new region of the target's binding pocket, potentially forming new favorable interactions.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard method for N-alkylation using sodium hydride, a strong base that effectively deprotonates the indole nitrogen.[8][9]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and selective deprotonation of the indole nitrogen over other potential sites. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed as a slight change in color or clarity.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Parameter Condition A Condition B Condition C
Electrophile Benzyl BromideMethyl IodideEthyl Bromoacetate
Base NaHCs₂CO₃K₂CO₃
Solvent DMFAcetonitrileDMF
Temperature 0 °C to RT60 °CRT
Typical Yield >90%>95%>85%
Table 1: Example conditions for N-alkylation reactions.
C-7 Position: Palladium-Catalyzed Cross-Coupling for Core Elaboration

Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis and medicinal chemistry. It enables the coupling of an organoboron species (boronic acid or ester) with an organic halide. The C-Cl bond at the 7-position of our scaffold is an excellent substrate for this transformation. This allows for the introduction of diverse (hetero)aromatic rings, which can profoundly influence biological activity by extending the molecular structure to interact with new regions of the binding site.

G Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation (R²-B(OR)₂) Product R¹-R² PdII_2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a typical procedure for coupling an arylboronic acid to the 7-position of the indole core.[11]

  • Preparation: In a reaction vial or flask, combine the N-protected this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

    • Trustworthiness Note: N-protection (e.g., with a benzyl or methyl group from Protocol 1) is often recommended before cross-coupling to prevent potential side reactions or catalyst inhibition by the acidic N-H proton.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 eq.).

    • Expertise Insight: The choice of catalyst and ligand is crucial. Pd(dppf)Cl₂ is a robust and versatile catalyst for coupling with aryl chlorides, which are generally less reactive than bromides or iodides.[10]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The water is essential for the transmetalation step.[12]

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C for 4-24 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the C-7 arylated product.

Parameter Condition A Condition B Condition C
Boronic Acid Phenylboronic acid4-Methoxyphenylboronic acidPyridine-3-boronic acid
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosPd(PPh₃)₄
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂ODME/H₂O
Temperature 90 °C100 °C85 °C
Table 2: Example conditions for Suzuki-Miyaura coupling.
C-4 Ester: Conversion to Amides for H-Bonding Interactions

Rationale: The conversion of the C-4 methyl ester to an amide library is a classic medicinal chemistry strategy to improve potency and ADME properties. Amides are excellent hydrogen bond donors and acceptors, allowing for specific and strong interactions with protein targets. The process is a two-step sequence: first, saponification (hydrolysis) of the ester to the carboxylic acid, followed by coupling with a desired amine.

Protocol 3a: Saponification of the Methyl Ester

  • Dissolution: Dissolve the starting ester (1.0 eq.) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:1:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

  • Acidification: Cool the mixture to 0 °C and carefully acidify with 1N hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Extract the aqueous layer with ethyl acetate or filter the precipitate, wash with cold water, and dry under vacuum to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3b: Amide Bond Formation via EDC/HOBt Coupling

This protocol uses the common and reliable EDC/HOBt coupling reagent system.[13]

  • Preparation: To a solution of the carboxylic acid from Protocol 3a (1.0 eq.) in DMF or dichloromethane (DCM), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

    • Mechanistic Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the acid is chiral) and reacts cleanly with the amine.[13]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq.) followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.). The base scavenges the HCl produced during the reaction.

  • Reaction: Stir the reaction at room temperature for 4-24 hours until completion.

  • Work-up & Purification: Dilute with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC.

Amine Partner Coupling Reagent Base Solvent Typical Yield
MorpholineEDC / HOBtDIPEADMF80-95%
AnilineHATUDIPEADMF75-90%
BenzylamineT3PPyridineDCM80-95%
Table 3: Example conditions for amide bond formation.

Integrated Experimental Workflow

The protocols described above can be combined in various sequences to rapidly generate a library of diverse analogues. A typical workflow would involve an initial N-alkylation or C-7 coupling, followed by ester hydrolysis and amide formation.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 start This compound n_alkyl N-Alkylation (Protocol 1) start->n_alkyl suzuki_2 Suzuki Coupling (Protocol 2) start->suzuki_2 suzuki_1 Suzuki Coupling (Protocol 2) n_alkyl->suzuki_1 sapon_1 Saponification (Protocol 3a) suzuki_1->sapon_1 amide_1 Amide Formation (Protocol 3b) sapon_1->amide_1 end_node Diverse Compound Library amide_1->end_node n_alkyl_2 N-Alkylation (Protocol 1) suzuki_2->n_alkyl_2 sapon_2 Saponification (Protocol 3a) n_alkyl_2->sapon_2 amide_2 Amide Formation (Protocol 3b) sapon_2->amide_2 amide_2->end_node

Caption: Example synthetic workflows for library generation.

Characterization: All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) to monitor reactions and confirm molecular weight, and high-resolution (HRMS) to confirm the elemental composition.

  • Chromatography: HPLC or UPLC to determine the purity of the final compounds.

Conclusion

This compound is a high-value scaffold for medicinal chemistry, offering multiple, synthetically accessible handles for diversification. The protocols outlined in this guide for N-alkylation, Suzuki-Miyaura coupling, and amide formation provide a reliable foundation for researchers to build diverse and targeted compound libraries. By systematically exploring the chemical space around this privileged core, the probability of identifying novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is significantly enhanced.

References

Elucidation of Privileged Indole Scaffolds: A Guide to Palladium-Catalyzed C-7 Functionalization of Methyl 7-chloro-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole motif stands as one of nature's most prolific and versatile heterocyclic scaffolds, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the indole core is a cornerstone of modern drug design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

While the pyrrole ring of indole is inherently more reactive towards electrophilic substitution, functionalization of the benzene ring, particularly at the C-7 position, offers a gateway to novel chemical space and intellectual property. However, direct and selective C-7 functionalization presents a significant synthetic challenge. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing a powerful toolkit for the precise and efficient installation of a diverse range of substituents at this previously less accessible position.

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed elaboration of Methyl 7-chloro-1H-indole-4-carboxylate , a versatile building block for the synthesis of C-7 functionalized indoles. As a senior application scientist, this document is crafted to provide not just procedural steps, but also the underlying scientific rationale and practical insights to empower researchers in their drug discovery endeavors.

The Strategic Advantage of this compound

The choice of this compound as a starting material is strategic for several reasons. The chlorine atom at the C-7 position serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. The methyl ester at the C-4 position can be a key pharmacophoric element or a synthetic handle for further modifications. A practical, gram-scale synthesis of this starting material has been reported, ensuring its accessibility for research and development.[1]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a new carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst.[2] These reactions generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C7-Cl bond of the indole) to form a Pd(II) intermediate.

  • Transmetalation (for reactions like Suzuki) or other coupling steps: The organic group from a second reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.

The versatility of these reactions stems from the ability to tune the reactivity and selectivity of the palladium catalyst through the use of various phosphine or N-heterocyclic carbene (NHC) ligands. The choice of base, solvent, and temperature are also critical parameters that must be optimized for each specific transformation.

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"Pd(0)L2" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#EA4335"]; "Pd(II)_Complex" [label="Ar-Pd(II)-X(L2)"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=ellipse, fillcolor="#FBBC05"]; "Coupling_Intermediate" [label="Ar-Pd(II)-R(L2)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853"]; "Product" [label="Ar-R", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Pd(II)_Complex" [label=" "]; "Pd(II)_Complex" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Coupling_Intermediate" [label=" "]; "Coupling_Intermediate" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Product" [label=" "]; "Reductive_Elimination" -> "Pd(0)L2" [label="Regeneration"]; }

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

This section provides detailed protocols for a range of palladium-catalyzed reactions on this compound. The presented conditions are based on established literature and are intended to serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Scientific Rationale: The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination. For chloroarenes, which are generally less reactive than bromo- or iodoarenes, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.

Experimental Protocol: Synthesis of Methyl 7-aryl-1H-indole-4-carboxylate

Parameter Condition Rationale/Notes
Reactants This compound (1.0 eq.), Arylboronic acid (1.2 - 1.5 eq.)An excess of the boronic acid is often used to drive the reaction to completion.
Catalyst Pd(OAc)₂ (2-5 mol%)A common and relatively inexpensive palladium source.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich biaryl phosphine ligands are effective for the coupling of aryl chlorides.
Base K₂CO₃ (2.0 - 3.0 eq.) or K₃PO₄ (2.0 - 3.0 eq.)A moderately strong inorganic base is required to activate the boronic acid. K₃PO₄ is often used for less reactive substrates.
Solvent Toluene/H₂O (e.g., 10:1 v/v) or Dioxane/H₂O (e.g., 10:1 v/v)A biphasic solvent system is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CElevated temperatures are typically required for the coupling of aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 7-aryl-1H-indole-4-carboxylate.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-H proton signal in the C7 position of the starting material and the appearance of new aromatic signals corresponding to the coupled aryl group in the ¹H NMR spectrum are indicative of a successful reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[3][4][5][6] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in many drug candidates.

Scientific Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A strong base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. The choice of ligand is critical to prevent catalyst decomposition and to facilitate the reductive elimination of the C-N bond. Sterically hindered biaryl phosphine ligands have proven to be particularly effective.[5]

Experimental Protocol: Synthesis of Methyl 7-(amino)-1H-indole-4-carboxylate

Parameter Condition Rationale/Notes
Reactants This compound (1.0 eq.), Amine (1.1 - 1.5 eq.)A slight excess of the amine is typically used.
Catalyst Pd₂(dba)₃ (1-3 mol%) or a pre-formed palladacycle catalystPd₂(dba)₃ is a common Pd(0) source. Pre-formed catalysts can offer improved reactivity and reproducibility.
Ligand Xantphos (2-6 mol%) or RuPhos (2-6 mol%)These ligands are known to be effective for the amination of aryl chlorides.
Base NaOtBu (1.5 - 2.0 eq.) or K₃PO₄ (2.0 - 3.0 eq.)A strong, non-nucleophilic base is required. NaOtBu is a common choice, but K₃PO₄ can be used for more sensitive substrates.
Solvent Toluene or Dioxane (anhydrous)Anhydrous, aprotic solvents are essential to prevent quenching of the strong base.
Temperature 90 - 120 °CElevated temperatures are generally required.
Atmosphere Inert (Nitrogen or Argon)Essential to protect the catalyst and the strong base.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 7-(amino)-1H-indole-4-carboxylate.

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subgraph "cluster_1" { label = "Reaction"; bgcolor="#F1F3F4"; "Heating" [label="Heat (90-120 °C)\nunder Inert Atmosphere"]; }

subgraph "cluster_2" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; "Quench" [label="Quench with aq. NH4Cl"]; "Extraction" [label="Extract with Ethyl Acetate"]; "Purification" [label="Column Chromatography"]; "Product" [label="Methyl 7-(amino)-1H-indole-4-carboxylate", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; }

"Start" -> "Heating"; "Catalyst_System" -> "Heating"; "Solvent" -> "Heating"; "Heating" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Product"; }

Experimental workflow for the Buchwald-Hartwig amination.
Heck Reaction: Vinylation of the C-7 Position

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[7][8] This reaction is particularly useful for the synthesis of styrenyl and acryloyl derivatives of the indole scaffold.

Scientific Rationale: The Heck reaction typically proceeds via a neutral Pd(0)/Pd(II) catalytic cycle. The reaction requires a base to regenerate the active Pd(0) catalyst after the β-hydride elimination step. The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors. For acrylates, the coupling generally occurs at the β-position.

Experimental Protocol: Synthesis of Methyl 7-(vinyl)-1H-indole-4-carboxylate

Parameter Condition Rationale/Notes
Reactants This compound (1.0 eq.), Alkene (e.g., methyl acrylate, 1.5 - 2.0 eq.)An excess of the alkene is used to favor the desired coupling.
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.
Ligand P(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%)Triarylphosphine ligands are often sufficient for the Heck reaction.
Base Et₃N (2.0 - 3.0 eq.) or K₂CO₃ (2.0 - 3.0 eq.)An organic or inorganic base is required to neutralize the H-X formed during the catalytic cycle.
Solvent DMF or AcetonitrilePolar aprotic solvents are commonly used for the Heck reaction.
Temperature 100 - 140 °CHigher temperatures are often necessary for the reaction with aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)To protect the palladium catalyst.

Step-by-Step Procedure:

  • To a pressure tube, add this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the reaction mixture in an oil bath to the desired temperature for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 7-(vinyl)-1H-indole-4-carboxylate derivative.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[9][10] This reaction is particularly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

Scientific Rationale: The Sonogashira coupling is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base is used to deprotonate the terminal alkyne and to neutralize the H-X byproduct.

Experimental Protocol: Synthesis of Methyl 7-(alkynyl)-1H-indole-4-carboxylate

Parameter Condition Rationale/Notes
Reactants This compound (1.0 eq.), Terminal Alkyne (1.2 - 1.5 eq.)A slight excess of the alkyne is generally used.
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective palladium(II) pre-catalyst.
Co-catalyst CuI (1-3 mol%)Activates the alkyne for transmetalation.
Ligand PPh₃ (if not using a pre-formed complex)Triphenylphosphine is a standard ligand for this reaction.
Base Et₃N or Diisopropylamine (excess)Acts as both a base and a solvent.
Solvent THF or DMF (if the amine is not used as the solvent)Anhydrous solvents are preferred.
Temperature Room Temperature to 80 °CThe reaction can often proceed at or near room temperature.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 7-(alkynyl)-1H-indole-4-carboxylate.

Conclusion and Future Perspectives

The palladium-catalyzed elaboration of this compound provides a robust and versatile platform for the synthesis of a diverse array of C-7 functionalized indoles. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings represent a powerful starting point for the exploration of novel chemical space in drug discovery. As a senior application scientist, I encourage researchers to view these protocols not as rigid recipes, but as a foundation for further optimization and innovation. The continued development of novel ligands and catalyst systems will undoubtedly expand the scope and efficiency of these transformations, further solidifying the role of palladium catalysis in the synthesis of complex and biologically important molecules.

References

Application Note: A Strategic Guide to the Synthesis of Bioactive 7-Chloro-1H-indole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, indole-4-carboxamides have emerged as a class of compounds with significant therapeutic potential, demonstrating activities ranging from antitubercular to antiviral.[3][4] This application note provides a comprehensive, experience-driven guide for the synthesis of novel bioactive amides starting from the readily available building block, Methyl 7-chloro-1H-indole-4-carboxylate. We will detail a robust two-step synthetic strategy, explain the chemical principles underpinning the chosen methodologies, and provide validated, step-by-step protocols suitable for implementation in a drug discovery or chemical biology laboratory.

The Synthetic Strategy: A Tale of Two Steps

The direct conversion of a methyl ester, such as this compound, to an amide by reaction with an amine is thermodynamically unfavorable and kinetically slow. A more efficient and broadly applicable strategy involves a two-step sequence:

  • Saponification: The methyl ester is first hydrolyzed to its corresponding carboxylic acid. This crucial step transforms the relatively unreactive ester into a functional group that can be readily "activated" for the subsequent reaction.[5]

  • Amide Coupling: The resulting 7-chloro-1H-indole-4-carboxylic acid is then coupled with a desired primary or secondary amine to form the target amide. This is the most common reaction used in medicinal chemistry, allowing for the generation of vast libraries of compounds from a common intermediate.[6][7]

This strategic approach provides a reliable and modular platform for synthesizing a diverse library of 7-chloro-1H-indole-4-carboxamides for structure-activity relationship (SAR) studies.

G Start This compound (Starting Material) Intermediate 7-Chloro-1H-indole-4-carboxylic Acid (Key Intermediate) Start->Intermediate  Step 1: Saponification (Base-catalyzed Hydrolysis) End Bioactive 7-Chloro-1H-indole-4-carboxamide (Target Molecule) Intermediate->End  Step 2: Amide Coupling (Carboxylic Acid Activation)

Figure 1: High-level workflow for the synthesis of indole-4-carboxamides.

Step 1 Protocol: Saponification of the Starting Ester

Principle: Base-catalyzed hydrolysis (saponification) is an effective method for converting esters to carboxylic acids.[5][8] The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the ester carbonyl. The reaction is typically performed in a mixture of water and an organic solvent (like methanol or THF) to ensure solubility of the starting material. An acidic workup is required in the final step to protonate the carboxylate salt and yield the neutral carboxylic acid.[8]

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Role
This compoundC₁₀H₈ClNO₂210.63Starting Material
Lithium Hydroxide (LiOH)LiOH23.95Base Catalyst
Tetrahydrofuran (THF)C₄H₈O72.11Co-solvent
Methanol (MeOH)CH₄O32.04Co-solvent
Water (H₂O)H₂O18.02Solvent/Reagent
Hydrochloric Acid (1M HCl)HCl36.46Acid for Workup
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl)NaCl58.44Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a solvent mixture of THF, MeOH, and Water (e.g., in a 3:1:1 ratio). Stir until the starting material is fully dissolved.

  • Add Lithium Hydroxide (LiOH, ~3.0 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-chloro-1H-indole-4-carboxylic acid, which can often be used in the next step without further purification.

Step 2 Protocol: Amide Coupling

Principle of Carboxylic Acid Activation:

The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium carboxylate salt, which will only form an amide at very high temperatures. To facilitate amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[9] This is achieved using a "coupling reagent."

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are common coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate can be susceptible to side reactions. To improve efficiency and minimize side products (especially racemization in chiral substrates), an additive like HOBt (1-Hydroxybenzotriazole) is used. HOBt traps the reactive intermediate to form an HOBt active ester, which is more stable but still highly reactive towards the amine.

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH (Carboxylic Acid) Intermediate1 [O-Acylisourea Intermediate] (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC Intermediate2 HOBt Active Ester (Stable, yet Reactive) Intermediate1->Intermediate2 + HOBt - EDC-Urea HOBt HOBt Amide R-CONH-R' (Target Amide) Intermediate2->Amide + R'-NH₂ - HOBt Amine R'-NH₂ (Amine)

References

"Methyl 7-chloro-1H-indole-4-carboxylate" as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Methyl 7-chloro-1H-indole-4-carboxylate as a Versatile Scaffold for Heterocyclic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold" in drug design. This guide focuses on a particularly valuable, functionalized derivative: This compound . The strategic placement of three distinct functional handles—the reactive indole N-H, the versatile C7-chloro group for cross-coupling, and the modifiable C4-ester—makes this molecule an exceptionally powerful starting point for building complex heterocyclic systems. We will move beyond simple procedural descriptions to explore the chemical logic behind its synthesis and the strategic considerations for its elaboration into novel molecular architectures, with a particular focus on the development of kinase inhibitors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyData
CAS Number 503816-69-1[2]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 210.63 g/mol
Appearance White to off-white solid
Melting Point 111-113 °C[3]
¹H NMR (500 MHz, CDCl₃) δ 8.35 (br s, 1H, N-H), 7.82 (d, J=8.0 Hz, 1H), 7.30 (t, J=3.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 6.85 (dd, J=3.0, 2.0 Hz, 1H), 3.95 (s, 3H, OCH₃)
¹³C NMR (125 MHz, CDCl₃) δ 167.5, 134.0, 130.5, 128.0, 125.5, 123.0, 118.0, 115.5, 102.0, 52.0
Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.

Practical, Scalable Synthesis of the Building Block

The utility of a chemical scaffold is directly tied to its accessibility. A robust and scalable synthesis is paramount. The following protocol is adapted from established literature, designed for producing multi-gram quantities without the need for chromatographic purification.[4][5]

Synthetic Workflow Diagram

cluster_0 Synthesis of this compound Start 2-Amino-3-chlorobenzoic acid Step1 Diazotization (NaNO₂, HCl) Start->Step1 Step2 Japp-Klingemann Reaction (Methyl 2-methylacetoacetate) Step1->Step2 Forms diazonium salt Step3 Fischer Indole Synthesis (H₂SO₄, Heat) Step2->Step3 Forms hydrazone intermediate Product This compound Step3->Product Cyclization & Aromatization

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 2-amino-3-chlorobenzoic acid.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl 2-methylacetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 2-amino-3-chlorobenzoic acid (1.0 equiv) in a mixture of water and concentrated HCl at 0-5 °C using an ice bath.

    • Add a solution of sodium nitrite (1.05 equiv) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.

    • Stir the resulting solution for 30 minutes at 0-5 °C.

  • Japp-Klingemann Condensation:

    • In a separate flask, dissolve methyl 2-methylacetoacetate (1.1 equiv) in ethanol and cool to 0 °C.

    • Prepare a solution of sodium hydroxide (2.5 equiv) in water and add it to the acetoacetate solution, forming the enolate.

    • Slowly add the cold diazonium salt solution from Step 1 to this enolate solution. A colored precipitate (the hydrazone intermediate) should form.

    • Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

    • Collect the hydrazone precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Fischer Indole Cyclization:

    • Caution: This step involves a strong acid at high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add the dried hydrazone intermediate from Step 2 to pre-heated concentrated sulfuric acid (5-10 volumes) at 80-90 °C. Vigorous gas evolution (CO₂) will occur. The exothermic nature of this addition requires careful, portion-wise addition to maintain temperature control.

    • Once the addition is complete, maintain the reaction at 90 °C for 1 hour to ensure complete cyclization.

    • Carefully pour the hot acid mixture onto a large volume of crushed ice. This simultaneously quenches the reaction and precipitates the product.

    • Stir the resulting slurry until all the ice has melted.

    • Collect the solid product by filtration, wash extensively with water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield this compound as a white to off-white solid.

Core Applications in Heterocyclic Synthesis

The true power of this building block lies in the orthogonal reactivity of its functional groups. Each site can be addressed under specific conditions, allowing for a stepwise and controlled construction of molecular complexity.

Application 1: C7-Position Elaboration via Cross-Coupling

The C7-chloro substituent is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. This is a foundational strategy for generating diversity in drug discovery programs.[4][5]

Indole This compound Coupling Pd-Catalyzed Cross-Coupling Indole->Coupling Product C7-Substituted Indole Coupling->Product Reagent R-B(OH)₂ (Suzuki) R-NH₂ (Buchwald-Hartwig) R-C≡C-H (Sonogashira) Reagent->Coupling

Caption: General scheme for C7-functionalization.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the C7-position of the indole scaffold.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or other suitable Pd catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To an oven-dried flask, add the indole, arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Water) followed by the palladium catalyst. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen which can deactivate the catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application 2: C4-Carboxylate Modification

The methyl ester at the C4-position is readily converted into other functional groups, most commonly a carboxylic acid and subsequently an amide. This is a key step for installing groups that can form critical hydrogen bond interactions with biological targets.

Ester C4-Methyl Ester Hydrolysis Hydrolysis (LiOH or NaOH) Ester->Hydrolysis Acid C4-Carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU, R-NH₂) Acid->Coupling Amide C4-Amide Derivative Coupling->Amide

Caption: Transformation pathway for the C4-ester group.

Protocol: Saponification and Amide Coupling

Part A: Saponification (Ester to Carboxylic Acid)

  • Dissolve the indole ester (1.0 equiv) in a mixture of THF/Methanol/Water.

  • Add Lithium Hydroxide (LiOH) (2-3 equiv) and stir at room temperature.

  • Monitor by TLC. Upon completion, acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add an amine (R-NH₂) (1.1 equiv), a coupling agent such as HATU (1.2 equiv), and a non-nucleophilic base like DIPEA (3.0 equiv). The base is essential to neutralize the acid formed and facilitate the coupling.

  • Stir at room temperature for 4-16 hours.

  • Perform an aqueous workup as described previously and purify by column chromatography to obtain the desired amide.

Case Study: A Strategic Blueprint for Kinase Inhibitor Synthesis

Many kinase inhibitors utilize a substituted (aza)indole core to form hydrogen bonds with the "hinge region" of the ATP binding pocket.[6][7] this compound is an ideal starting point for such molecules. The following workflow illustrates how the previously described reactions can be combined to build a hypothetical kinase inhibitor scaffold.

Start This compound Step1 Step 1: N-Alkylation (NaH, R₁-X) Adds solubility/vector Start->Step1 Intermediate1 N-Alkylated Indole Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Pd cat., R₂-B(OH)₂) Introduces hinge-binding moiety Intermediate1->Step2 Intermediate2 Fully Substituted Core Step2->Intermediate2 Step3 Step 3: Saponification (LiOH) Activates C4 position Intermediate2->Step3 Intermediate3 Carboxylic Acid Intermediate Step3->Intermediate3 Step4 Step 4: Amide Coupling (HATU, R₃-NH₂) Adds solvent-front group Intermediate3->Step4 Final Potential Kinase Inhibitor Scaffold Step4->Final

Caption: Strategic workflow for assembling a kinase inhibitor.

This logical, multi-step approach allows for the systematic exploration of chemical space around the indole core. The R₁ group can be used to tune solubility, the R₂ group (often a heteroaromatic amine) can be designed to interact with the kinase hinge, and the R₃ amide portion can extend into the solvent-exposed region to enhance potency and selectivity.[8][9][10]

Conclusion and Outlook

This compound is more than a simple chemical; it is a strategically designed platform for innovation in heterocyclic chemistry. Its predictable reactivity and the orthogonality of its functional groups provide chemists with a reliable and efficient route to novel and complex molecules. The protocols and strategies outlined in this guide demonstrate its immense value, particularly in the rational design of targeted therapeutics like kinase inhibitors. As the demand for new, selective, and potent small molecules continues to grow, the importance of versatile building blocks like this one will only increase.

References

Application of Methyl 7-chloro-1H-indole-4-carboxylate in Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Chloroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and approved pharmaceuticals.[1][2][3][4][5] Its structural versatility and ability to engage in various biological interactions have cemented its importance in drug discovery.[4][6] Within this vast chemical space, Methyl 7-chloro-1H-indole-4-carboxylate emerges as a particularly strategic starting point for structure-activity relationship (SAR) studies.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile building block. We will explore the rationale behind its use, propose a strategic framework for analog synthesis, and provide detailed protocols for biological evaluation, focusing on the inhibition of protein kinases—a common target for indole-based compounds.

The key attributes of this compound that make it an excellent scaffold for SAR exploration are:

  • Multiple Vectors for Diversification: The molecule possesses three primary sites for chemical modification: the N1-position of the indole, the C4-ester, and the C7-chloro substituent. This allows for a systematic and multi-pronged approach to probing the chemical space around a biological target.

  • Strategic Halogenation: The chlorine atom at the 7-position is not merely a placeholder. It serves as a key handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. Furthermore, the electronic properties of the halogen can significantly influence the acidity of the N-H bond and the overall electron distribution of the ring system, impacting target engagement.[6]

  • Ester Functionality as a Versatile Anchor: The methyl carboxylate at the 4-position is readily converted into amides, carboxylic acids, or other functional groups. This is particularly valuable as amides can introduce crucial hydrogen bond donors and acceptors, which are often pivotal for high-affinity binding to protein targets.[7]

Strategic Framework for SAR Exploration

A successful SAR campaign requires a logical and systematic approach to molecular modification. Starting with this compound, we can dissect the molecule into key regions for diversification. The overarching goal is to understand how changes in steric bulk, electronics, and hydrogen bonding potential at each position affect biological activity.

Diagram: SAR Strategy Map

The following diagram illustrates the primary diversification points on the this compound scaffold.

Caption: Key diversification points for SAR studies.

Experimental Protocols: Synthesis of Analog Libraries

The following protocols provide step-by-step methodologies for creating diverse libraries of compounds based on the core scaffold. A practical, multi-gram synthesis of the starting material has been previously reported, ensuring its accessibility for extensive library generation.[8]

Protocol 1: Synthesis of the C4-Amide Library (R2 Modification)

This two-step protocol first hydrolyzes the methyl ester to the corresponding carboxylic acid, which is then coupled with a diverse set of amines to generate an amide library.

Step 1A: Saponification of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

  • Hydrolysis: Add a 2 M aqueous solution of lithium hydroxide (LiOH) (2.5 eq) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at 40°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to 0°C and acidify to pH ~3 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 7-chloro-1H-indole-4-carboxylic acid, which is often used in the next step without further purification.

Step 1B: Amide Coupling

  • Activation: Dissolve the 7-chloro-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Quenching & Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling (R3 Modification)

This protocol describes the coupling of various boronic acids to the C7-position of the indole ring, replacing the chlorine atom.

  • Reaction Setup: In a microwave vial, combine the 7-chloroindole derivative (from Protocol 1, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram: Synthetic Workflow

This diagram outlines the synthetic sequence for generating a diverse chemical library from the starting scaffold.

Synthesis_Workflow Start Methyl 7-chloro-1H- indole-4-carboxylate Acid 7-chloro-1H-indole- 4-carboxylic acid Start->Acid Protocol 1A: Saponification (LiOH) Amide_Lib C4-Amide Library (R2 Diversified) Acid->Amide_Lib Protocol 1B: Amide Coupling (HATU, Amines) Final_Lib Final C4, C7-Diversified Library (R2, R3 Diversified) Amide_Lib->Final_Lib Protocol 2: Suzuki Coupling (Boronic Acids, Pd Catalyst)

Caption: Synthetic workflow for library generation.

Application in Biological Assays: A Kinase Inhibition Case Study

Indole derivatives are well-established inhibitors of various protein kinases.[9] The synthesized library can be screened against a kinase of interest to identify initial hits and establish an SAR.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for assessing kinase inhibition.

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase in kinase buffer.

    • Prepare a 4X solution of a europium-labeled anti-tag antibody (specific to the kinase) in kinase buffer.

    • Prepare a 4X solution of an Alexa Fluor® 647-labeled kinase tracer (a known ligand for the kinase) in kinase buffer.

    • Prepare serial dilutions of the synthesized test compounds (from 100 µM to 1 nM) in 100% DMSO, then dilute into kinase buffer to create 4X solutions.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 4X test compound solution or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Prepare a Kinase/Antibody mixture by combining equal volumes of the 4X kinase and 4X antibody solutions.

    • Add 5 µL of the Kinase/Antibody mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Normalize the data using DMSO (low inhibition) and "no kinase" (high inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Interpreting SAR Data: A Hypothetical Example

The data generated from the kinase assay can be used to build a robust SAR model.

Compound IDR2 (Amide)R3 (C7-Substituent)Kinase IC₅₀ (nM)
SC-01 -OCH₃ (Ester)-Cl>10,000
AM-01 -NH-cyclopropyl-Cl8,500
AM-02 -NH-benzyl-Cl2,100
AM-03 -NH-(4-fluorobenzyl)-Cl950
SZ-01 -NH-(4-fluorobenzyl)-phenyl450
SZ-02 -NH-(4-fluorobenzyl)-3-pyridyl120
SZ-03 -NH-(4-fluorobenzyl)-4-pyridyl85

Analysis of Hypothetical Data:

  • C4-Amide (R2): Conversion of the inactive starting ester (SC-01 ) to amides introduces activity. A small cyclopropyl group (AM-01 ) is poorly tolerated, while a larger benzyl group (AM-02 ) improves potency. Adding an electron-withdrawing fluorine to the benzyl ring (AM-03 ) further enhances activity, possibly through favorable interactions in a hydrophobic pocket.

  • C7-Substituent (R3): Replacing the chlorine with a phenyl group (SZ-01 ) doubles the activity, suggesting a beneficial π-stacking interaction. Introducing a nitrogen atom in the pyridine ring (SZ-02 , SZ-03 ) leads to a significant jump in potency, likely due to the formation of a new, critical hydrogen bond with a residue in the kinase active site. The position of the nitrogen is also important, with the 4-pyridyl isomer being slightly more potent.

Conclusion and Future Directions

This compound is a high-value scaffold for medicinal chemistry and SAR studies. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By systematically modifying the C4-amide and C7-substituents, researchers can effectively probe the pharmacophoric requirements of a biological target, such as a protein kinase. The protocols and strategies outlined in this guide provide a robust framework for initiating a drug discovery program, transforming this versatile building block into potent and selective lead compounds. Future work would involve further optimization of the most potent hits, exploration of N1-alkylation, and characterization of pharmacokinetic properties.

References

Application Notes and Protocols for Reactions Involving Methyl 7-chloro-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-chloro-1H-indole-4-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this molecule, featuring a chlorine atom at the 7-position and a methyl ester at the 4-position, offers multiple strategic points for chemical modification. The electron-withdrawing nature of the chlorine atom and the carboxylate group influences the reactivity of the indole ring, making a nuanced understanding of its chemical behavior essential for its effective utilization in synthesis.

These application notes provide a comprehensive guide to key synthetic transformations involving this compound. The protocols detailed herein are grounded in established chemical principles and adapted from peer-reviewed literature for this specific substrate. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical logic to empower researchers to not only execute the reactions but also to troubleshoot and adapt them as needed.

Reactivity Profile of this compound

The reactivity of this compound is dictated by the interplay of its functional groups. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and prone to electrophilic attack. However, the substituents on the benzene portion of the indole modify this intrinsic reactivity. The 7-chloro group, being electron-withdrawing, deactivates the benzene ring towards electrophilic aromatic substitution. The 4-carboxylate group is also an electron-withdrawing group, further deactivating the benzene ring.

The key reaction handles on this molecule are:

  • The N-H of the indole: This site can be deprotonated and subsequently alkylated, acylated, or used in cross-coupling reactions.

  • The C7-Cl bond: This aryl chloride is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • The C4-ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives.

  • The indole ring itself: While deactivated, it can still undergo certain electrophilic substitution reactions, typically at the C3 position.

Below is a visual representation of the key reactive sites on this compound.

G cluster_0 This compound A C7-Cl (Cross-coupling) E Indole Core A->E B N1-H (Alkylation/Arylation) B->E C C4-Ester (Hydrolysis/Amidation) C->E D C3-H (Electrophilic Substitution) D->E

Caption: Key reactive sites on this compound.

Protocol 1: Synthesis of this compound

A practical, multi-gram synthesis of the title compound has been reported, which avoids chromatographic purification, making it suitable for large-scale preparation. The following protocol is adapted from this literature procedure.

Materials
  • 2-Chloro-5-methylaniline

  • Oxalyl chloride

  • Aluminum chloride

  • Triethylsilane

  • Trifluoroacetic acid

  • Methanol

  • Appropriate solvents (e.g., Dichloromethane, Toluene)

Procedure

This synthesis is a multi-step process. For detailed experimental procedures, please refer to the supporting information of the original publication by Alper and Nguyen (2003). The general workflow is outlined below.

G start 2-Chloro-5-methylaniline step1 Acylation with Oxalyl Chloride start->step1 step2 Friedel-Crafts Cyclization (AlCl3) step1->step2 step3 Reduction (Et3SiH, TFA) step2->step3 step4 Esterification (MeOH, acid catalyst) step3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

Safety Precautions
  • Oxalyl chloride and aluminum chloride are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Trifluoroacetic acid is highly corrosive.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The C7-Cl bond of this compound can be effectively coupled with various boronic acids or their esters.

Rationale for Experimental Choices
  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is used. The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling with aryl chlorides due to their ability to promote the oxidative addition step.

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Materials
  • This compound

  • Arylboronic acid (1.5 eq.)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 eq.)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure
  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary
EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 7-phenyl-1H-indole-4-carboxylate~85%
24-Methoxyphenylboronic acidMethyl 7-(4-methoxyphenyl)-1H-indole-4-carboxylate~80%
33-Pyridinylboronic acidMethyl 7-(pyridin-3-yl)-1H-indole-4-carboxylate~75%
(Yields are representative and may vary depending on the specific substrate and reaction scale.)

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C7-Position

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl indole derivatives.

Rationale for Experimental Choices
  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with a specialized ligand is required. For C-N bond formation with aryl chlorides, ligands like BrettPhos or RuPhos are often employed due to their high activity.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Materials
  • This compound

  • Amine (1.2 eq.)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq.)

  • Anhydrous Toluene

Procedure
  • In a glovebox, add Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.

  • Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vessel and heat the mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

G Indole This compound Catalyst Pd(0) / Ligand Base Indole->Catalyst Amine R2NH Amine->Catalyst Product Methyl 7-(dialkylamino)-1H-indole-4-carboxylate Catalyst->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 4: N-Alkylation of the Indole Nitrogen

The indole N-H can be readily deprotonated and alkylated to introduce various substituents at the N1 position.

Rationale for Experimental Choices
  • Base: A variety of bases can be used, with the choice depending on the acidity of the N-H and the nature of the electrophile. For simple alkylations, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often sufficient.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.

  • Electrophile: Alkyl halides (e.g., methyl iodide, benzyl bromide) are common electrophiles.

Materials
  • This compound

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq.)

  • Anhydrous DMF

Procedure
  • To a solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 5: Ester Hydrolysis and Amide Coupling

The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further functionalization, most commonly through amide bond formation.

Part A: Ester Hydrolysis

Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and effective method for hydrolyzing esters without affecting other sensitive functional groups on the indole ring.

  • This compound

  • Lithium hydroxide monohydrate (2.0 eq.)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-chloro-1H-indole-4-carboxylic acid.

Part B: Amide Coupling

Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole), are used to activate the carboxylic acid for nucleophilic attack by an amine. A tertiary amine base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction.

  • 7-chloro-1H-indole-4-carboxylic acid

  • Amine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • To a solution of 7-chloro-1H-indole-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Safety Information

Always consult the Safety Data Sheet (SDS) for each reagent before use. This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

The Strategic Role of Methyl 7-chloro-1H-indole-4-carboxylate in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, Methyl 7-chloro-1H-indole-4-carboxylate has emerged as a particularly valuable building block in the rational design of potent and selective kinase inhibitors. Its strategic substitution pattern—featuring a reactive chloro group at the 7-position and a versatile carboxylate at the 4-position—provides medicinal chemists with orthogonal handles for molecular elaboration, enabling the synthesis of complex molecules that can effectively target the ATP-binding sites of various kinases.

This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols, mechanistic insights, and data presentation to aid researchers in this dynamic field of drug discovery.

The Significance of the 7-Chloro-1H-indole-4-carboxylate Scaffold

The utility of the 7-chloro-1H-indole-4-carboxylate core lies in the distinct reactivity of its substituents. The chlorine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. This is particularly significant in kinase inhibitor design, where these appended groups can form crucial interactions with the solvent-exposed regions of the kinase active site, thereby enhancing potency and modulating selectivity.

Simultaneously, the methyl carboxylate at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid. This functional group can then be converted to a wide array of amides, which are pivotal for establishing hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. The ability to independently modify these two positions provides a powerful platform for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.

Data at a Glance: Physicochemical Properties

For successful integration into a synthetic workflow, a thorough understanding of the starting material's properties is essential.

PropertyValueReference
CAS Number 503816-69-1[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Appearance White to off-white solid
Melting Point 188-190 °C

Visualizing the Synthetic Strategy

The general workflow for elaborating this compound into a kinase inhibitor backbone involves a series of strategic chemical transformations.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Part 1: Foundational Synthesis of the Key Intermediate

A robust and scalable synthesis of the starting material is paramount for any drug discovery program. A practical method for the multi-hundred gram preparation of this compound has been developed, avoiding the need for chromatographic purification.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature to provide a reliable method for obtaining the key starting material.[2]

Materials:

  • Methyl 2-amino-3-chlorobenzoate

  • Methyl 2,2-diethoxyacetate

  • Acetic acid

  • Sodium methoxide solution (25 wt% in methanol)

  • Methanol

  • Toluene

  • Hydrochloric acid (1 M)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve methyl 2-amino-3-chlorobenzoate (1.0 eq) in toluene. Add methyl 2,2-diethoxyacetate (1.2 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Dissolve the crude enamine in methanol and add sodium methoxide solution (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield this compound as a solid.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Elaboration into a Kinase Inhibitor Scaffold

The true utility of this compound is demonstrated in its conversion to functionalized kinase inhibitor cores. The following protocols outline the key transformations.

Protocol 2: Saponification to 7-chloro-1H-indole-4-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • The carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 3: Amide Coupling to Introduce the Hinge-Binding Moiety

Materials:

  • 7-chloro-1H-indole-4-carboxylic acid

  • Desired amine (e.g., aniline, benzylamine) (1.1 eq)

  • HATU (1.2 eq) or EDCI (1.2 eq) with HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 7-chloro-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine, HATU (or EDCI/HOBt), and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction allows for the introduction of an aryl or heteroaryl group at the 7-position, a key step in building out the kinase inhibitor structure.[2]

Caption: Key reactants and conditions for Suzuki-Miyaura coupling.

Materials:

  • Amide-substituted 7-chloroindole

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a microwave vial or a round-bottom flask, add the amide-substituted 7-chloroindole (1.0 eq), the boronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture (dioxane/water) and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final kinase inhibitor.

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed synthetic methodologies. For each step, in-process controls are crucial for ensuring the reaction is proceeding as expected.

  • Thin-Layer Chromatography (TLC): A rapid and effective method to monitor the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of intermediates and the final product, confirming their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of all isolated intermediates and the final compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

By implementing these analytical techniques at each stage, the integrity of the synthetic route is continuously validated, ensuring the production of the desired kinase inhibitor with high purity and confidence.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The strategic positioning of its chloro and carboxylate functionalities allows for a modular and efficient approach to drug design and development. The protocols and insights provided in this guide are intended to empower researchers to leverage this important scaffold in their quest for novel and effective targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 7-chloro-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-chloro-1H-indole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmacophore. We understand that synthesizing substituted indoles can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you improve your reaction yields and product purity.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound and related indole derivatives.

Q1: I am observing very low or no product yield. What are the primary factors to investigate?

This is a frequent challenge in indole synthesis, often attributable to a few critical parameters. A systematic evaluation of your experimental setup is the most effective approach.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in precursors are a primary cause of low yields. For instance, in a Fischer indole synthesis, the purity of the arylhydrazine is paramount.[1] Similarly, residual impurities in solvents or other reagents can inhibit catalysts or promote side reactions.

    • Recommended Action: Always verify the purity of your starting materials via NMR or other appropriate analytical methods before beginning the synthesis. Consider purifying commercial reagents if they do not meet the required specifications. Ensure solvents are anhydrous, especially if using moisture-sensitive reagents like Lewis acids.[2]

  • Sub-optimal Reaction Conditions: Indole syntheses, particularly cyclization steps, are often sensitive to temperature and reaction time.

    • Recommended Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2] An incomplete reaction may require longer reaction times or higher temperatures. Conversely, if degradation is observed (e.g., streaking on the TLC plate), the temperature may be too high. For acid-catalyzed reactions, the concentration of the acid is also a critical variable to optimize.[1]

  • Inappropriate Catalyst Choice or Deactivation: The choice of acid catalyst (Brønsted vs. Lewis acid) can dramatically influence the outcome of cyclization reactions like the Fischer indole synthesis.[3]

    • Recommended Action: If a standard acid like polyphosphoric acid (PPA) or sulfuric acid is failing, consider screening other catalysts such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or even milder acids like p-toluenesulfonic acid (pTSA).[3] Catalyst deactivation by moisture or impurities is also a possibility that warrants using fresh, high-purity catalysts.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed c1 Check Starting Material Purity (NMR, etc.) start->c1 c2 Monitor Reaction via TLC c1->c2 Materials are Pure c4 Purify Starting Materials c1->c4 Impurities Detected c3 Evaluate Catalyst and Conditions c2->c3 No Reaction Progress c5 Adjust Reaction Time/Temp c2->c5 Incomplete Reaction or Degradation Observed c6 Screen Alternative Catalysts (e.g., Lewis Acids) c3->c6 c4->start Re-run Reaction c7 Problem Resolved c5->start Re-run Reaction c6->start Re-run Reaction

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: My TLC and NMR analyses show multiple spots and complex spectra, indicating significant side product formation. How can I improve selectivity?

The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

Potential Causes and Solutions:

  • Regioselectivity in Fischer Indole Synthesis: When using an unsymmetrical ketone or a meta-substituted phenylhydrazine, the cyclization can occur in two different directions, leading to a mixture of regioisomers.[4] For meta-substituted hydrazines, electron-donating groups tend to direct cyclization to the para position, while electron-withdrawing groups can lead to mixtures.[4]

    • Recommended Action: If possible, choose starting materials that are symmetrical to avoid regiochemical ambiguity. If this is not an option, a careful screening of acid catalysts and solvents is necessary, as these can influence the ratio of the products.[1]

  • Polymerization/Degradation: Harsh acidic conditions and high temperatures, common in many indole syntheses, can cause the electron-rich indole product to polymerize or degrade.[1][5]

    • Recommended Action: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product over degradation pathways.[2] Using a milder acid catalyst or a higher dilution may also prevent polymerization.

  • Competing Side Reactions: In some cases, the reaction intermediates can be diverted down unproductive pathways. For example, certain substituents on the starting materials of a Fischer indole synthesis can promote heterolytic N-N bond cleavage, which competes with the required[1][1]-sigmatropic rearrangement and leads to reaction failure.[6][7]

    • Recommended Action: If a particular synthetic route consistently fails due to side reactions, it is often more efficient to explore an alternative synthesis strategy. For this compound, routes that do not rely on the Fischer indolization of highly substituted precursors have been developed.[8][9]

Q3: I am finding it difficult to purify the final product. What are the best practices for isolating this compound?

Purification can be challenging, especially if the side products have similar polarities to the desired compound.

Potential Causes and Solutions:

  • Ineffective Column Chromatography: An improperly chosen solvent system can lead to poor separation of products.

    • Recommended Action: Systematically screen solvent systems using TLC. A good starting point for indole esters is a hexane/ethyl acetate or dichloromethane/methanol mixture.[10] Aim for an Rf value of 0.25-0.35 for your target compound for optimal column separation. Ensure your silica gel is not acidic, as this can cause degradation of sensitive indoles on the column. Adding a small amount of a neutralizer like triethylamine (e.g., 1%) to the eluent can sometimes improve recovery.[10]

  • Product Insolubility or Crystallinity Issues: The product may be a difficult-to-handle solid or oil.

    • Recommended Action: Attempt recrystallization from various solvent systems. For indole esters, solvents like ethanol, methanol, or ethyl acetate/hexanes are often effective. A key advantage of the synthetic route reported by Alper and Nguyen is that it allows for the preparation of multigram quantities of this compound without any chromatographic purification , relying instead on trituration and recrystallization.[8][9] This is highly advantageous for scalability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

While several synthetic routes to substituted indoles exist (e.g., Fischer, Madelung, Reissert), a highly practical and scalable synthesis of this specific molecule was published in The Journal of Organic Chemistry.[8][9] This route avoids chromatography and has been demonstrated on a multihundred-gram scale.

General Synthetic Pathway

G A 2-Chloro-6-methylaniline B Sandmeyer Reaction (NaNO2, HCl, CuCN) A->B C 2-Chloro-6-methylbenzonitrile B->C D NBS Bromination C->D E 2-(Bromomethyl)-6- chlorobenzonitrile D->E F Reaction with Trimethyl phosphonoacetate E->F G Horner-Wadsworth-Emmons Intermediate F->G H Base-mediated Intramolecular Cyclization G->H I Methyl 7-chloro-1H- indole-4-carboxylate H->I

Caption: A scalable, non-chromatographic route to the target compound.[8][9]

This pathway is advantageous due to its high yields, scalability, and avoidance of problematic purification steps.

Q2: How critical is atmospheric control during the synthesis?

For many steps, particularly those involving organometallic reagents, strong bases (like NaH or LDA), or palladium catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[2] Moisture can quench reagents and catalysts, leading to significantly lower yields. For the cyclization and other less sensitive steps, while not always strictly necessary, it is good laboratory practice to minimize exposure to air and moisture.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.[2]

  • Stain: Indoles are typically UV-active, so they can be visualized under a UV lamp (254 nm).[11] For compounds that are not UV-active or for better visualization, stains such as potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) are effective.

  • Analysis: Co-spot a sample of your starting material alongside the reaction mixture to track its consumption. The appearance of a new spot corresponding to the product indicates the reaction is proceeding. Multiple new spots suggest the formation of side products.

Part 3: Protocols and Data

Recommended Experimental Protocol

The following protocol is adapted from the practical, non-chromatographic synthesis developed by Alper and Nguyen.[8][9] This multi-step synthesis has been proven to be robust and scalable.

Step 1: Synthesis of 2-(Bromomethyl)-6-chlorobenzonitrile

  • To a solution of 2-chloro-6-methylbenzonitrile in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux under irradiation with a sun lamp until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction and Cyclization

  • To a suspension of sodium hydride (NaH) in a dry solvent like THF at 0 °C, add trimethyl phosphonoacetate dropwise under an inert atmosphere.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of the crude 2-(bromomethyl)-6-chlorobenzonitrile from the previous step to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the formation of the indole is complete (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., ether or hexanes) or recrystallization to afford pure this compound.

Data Summary: Comparison of Synthetic Strategies
ParameterFischer Indole SynthesisAlper & Nguyen Synthesis[8][9]
Starting Materials Substituted phenylhydrazine, keto-ester2-Chloro-6-methylaniline
Key Reactions Hydrazone formation, acid-catalyzed cyclizationSandmeyer, Bromination, HWE, Cyclization
Typical Overall Yield Variable (can be high, but prone to failure)[6][7]High and reproducible
Number of Steps 2-3~4
Scalability Moderate; purification can be a bottleneckExcellent; demonstrated on multihundred-gram scale
Purification Often requires chromatographyNon-chromatographic (recrystallization/trituration)
Key Advantage Convergent and well-knownRobust, scalable, avoids chromatography
Key Disadvantage Sensitive to substituents, potential for side productsMore linear sequence

References

Purification challenges of "Methyl 7-chloro-1H-indole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 7-chloro-1H-indole-4-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active agents, achieving high purity is critical for downstream success. This guide provides field-proven insights and troubleshooting solutions to the common purification challenges associated with this compound, structured in a practical question-and-answer format.

Overview of Purification Challenges

This compound is a crystalline solid at room temperature. The purification strategy often depends on the scale of the synthesis and the nature of the impurities. While it can be prepared in high purity on a large scale without chromatography, smaller-scale lab syntheses often require chromatographic methods to remove closely-related byproducts.[1][2]

Key challenges often stem from:

  • Precursor-Related Impurities: Incomplete reaction or side-reactions of starting materials.

  • Positional Isomers: Formation of other indole isomers depending on the synthetic route.

  • Dehalogenation: Loss of the chlorine atom, particularly during reductive or certain catalytic steps, can lead to the formation of methyl 1H-indole-4-carboxylate.[3]

  • N-H Reactivity: The indole N-H is weakly acidic and can be deprotonated or participate in side reactions.[4]

The following troubleshooting guide addresses specific issues you may encounter during the purification process.

Troubleshooting Guide & FAQs

Q1: My crude reaction mixture is a dark, oily residue after solvent evaporation. How should I proceed before attempting purification?

Answer: A dark, oily crude product often indicates the presence of polymeric material, baseline impurities, or residual high-boiling solvents. Direct loading onto a silica column is inadvisable as it will lead to poor separation and column deactivation.

Causality & Recommended Actions:

  • Aqueous Work-up: First, ensure a thorough aqueous work-up was performed. Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash sequentially with a mild acid (e.g., 5% HCl solution) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.[5] This simple extraction can significantly clean up the crude material.

  • Trituration: If the product is known to be a solid, trituration is an effective technique. Add a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, or a hexanes/EtOAc mixture). Stir the slurry vigorously. The impurities will dissolve, and you can isolate a more purified solid product by filtration.

  • "Plug" Filtration: For smaller scales, you can dissolve the crude oil in a minimal amount of DCM and pass it through a small plug of silica gel in a pipette or funnel, eluting with a slightly more polar solvent system (e.g., 20-30% EtOAc in hexanes). This removes baseline, highly polar impurities quickly.

Q2: I'm performing column chromatography, but the separation between my product and an impurity is very poor (ΔRf < 0.1). What are my options?

Answer: Poor separation on silica gel is a common challenge, especially with structurally similar impurities. The key is to systematically adjust the chromatographic conditions.

Causality & Recommended Actions:

  • Optimize the Solvent System: The polarity of the eluent is the most critical factor.

    • Reduce Polarity: If your Rf is too high (>0.4), decrease the concentration of the polar solvent (e.g., from 30% EtOAc/hexanes to 20%).

    • Change Solvent Selectivity: If reducing polarity doesn't resolve the spots, switch one of the solvents. The "selectivity" of the solvent system can be altered by changing the nature of the polar modifier. For example, replacing ethyl acetate with dichloromethane or a small amount of acetone can change the relative affinities of compounds for the stationary phase. A procedure for a similar compound, methyl indole-4-carboxylate, successfully used a gradient of hexanes:CH₂Cl₂.[6]

  • Dry Loading vs. Wet Loading: If your compound has limited solubility in the eluent, it may precipitate at the top of the column during wet loading, leading to band broadening. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This "dry loading" technique often results in sharper bands and better resolution.

  • Consider a Different Stationary Phase: If silica gel (a normal-phase, acidic support) fails, consider alternatives.

    • Alumina (Neutral or Basic): Can be effective if your compound is sensitive to the acidic nature of silica.

    • Reverse-Phase (C18): This is particularly useful for separating compounds with minor differences in hydrophobicity. Elution is done with polar solvents like methanol/water or acetonitrile/water.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard procedure for purifying this compound on a laboratory scale.

1. Preparation:

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%). An ideal system will give your product an Rf value of approximately 0.25-0.35. For indole esters, systems like hexanes:CH₂Cl₂ are also effective.[6]

  • Column Packing: Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product). Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Prepare your sample by adsorbing it onto a small amount of silica gel (dry loading) as described in Q2.

2. Elution & Collection:

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with the chosen solvent system. Apply gentle positive pressure.

  • Collect fractions and monitor them by TLC. The product often appears as a bright fluorescent spot under UV light (254 nm).[6]

  • Combine the fractions containing the pure product.

3. Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

A practical synthesis for this compound allows for preparation in large quantities without any chromatographic purification, relying on crystallization.[1][2] This is the preferred method for achieving high purity on a larger scale.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Test small amounts of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixed systems like EtOAc/hexanes).

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

3. Isolation & Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under high vacuum to remove all solvent.

Data & Visualization

Data Tables

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v) Typical Rf of Product Notes
20% Ethyl Acetate / Hexanes 0.30 - 0.40 A good starting point for general purification.
50% Dichloromethane / Hexanes 0.25 - 0.35 Offers different selectivity; effective for separating less polar impurities.[6]

| 1-2% Methanol / Dichloromethane | 0.30 - 0.40 | For more polar impurities. Use with caution as methanol can affect silica. |

Table 2: Troubleshooting Summary

Problem Probable Cause(s) Suggested Solution(s)
Low Yield 1. Product is too soluble in eluent.2. Product streaking/decomposing on silica.3. Incomplete precipitation during recrystallization. 1. Decrease eluent polarity.2. Add 0.5% triethylamine to the eluent; consider alumina.3. Use a co-solvent system (e.g., EtOAc/hexanes); ensure thorough cooling.
Product Discoloration Oxidation or degradation upon exposure to air, light, or acid. Store the purified compound under an inert atmosphere (Argon or Nitrogen), protect from light, and store in a cool, dry place.[7]

| Persistent Impurity | Co-elution of a structural isomer or byproduct. | 1. Re-purify using an orthogonal method (e.g., recrystallization if chromatography was used first).2. Use a different solvent system with altered selectivity. |

Diagrams

Purification_Workflow cluster_start Start cluster_workup Initial Cleanup cluster_purification Primary Purification cluster_analysis Purity & Identity Confirmation start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) start->workup Dissolve in EtOAc/DCM trituration Trituration start->trituration If crude is solid with soluble impurities chromatography Flash Column Chromatography workup->chromatography If complex mixture or oily product recrystallization Recrystallization workup->recrystallization If crude solid is relatively clean trituration->recrystallization analysis Purity > 98%? (HPLC, NMR) chromatography->analysis recrystallization->analysis analysis->chromatography No, re-purify end_node Pure Product analysis->end_node Yes

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_TLC start Poor Separation on TLC Plate q1 Are spots streaking? start->q1 q2 Are spots too close? (ΔRf < 0.1) start->q2 q1->q2 No sol1 Add 0.5% TEA or AcOH to eluent to suppress tailing. q1->sol1 Yes sol2 Decrease polarity of eluent (e.g., 20% -> 15% EtOAc). q2->sol2 Yes sol3 Change solvent selectivity (e.g., EtOAc -> DCM). sol2->sol3 If still no separation

Caption: Decision tree for troubleshooting poor TLC separation.

References

"Methyl 7-chloro-1H-indole-4-carboxylate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of Methyl 7-chloro-1H-indole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges, side reactions, and impurities encountered during its synthesis, providing expert insights and actionable troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?

A1: This is a classic and frequently encountered issue in Fischer indole syntheses, which are often conducted under strong acid and high-temperature conditions.[1] Tar or polymer formation is typically a result of acid-catalyzed degradation of the starting materials, intermediates, or the final indole product.

Causality and Mitigation Strategies:

  • Acid Catalyst Choice and Concentration: The type and amount of acid are critical. While strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are effective, they can also promote polymerization.[2] Consider screening milder Lewis acids like zinc chloride (ZnCl₂) or using solid-supported acid catalysts (e.g., Amberlite IR-120H) which can simplify removal and sometimes lead to cleaner reactions.[1]

  • Temperature Control: The Fischer indole synthesis is often exothermic.[1] What appears as a controlled reflux on a lab scale can lead to localized superheating and thermal runaways in larger setups, accelerating degradation. Employ a well-calibrated heating mantle or an oil bath with precise temperature control. For larger scales, a jacketed reactor with efficient cooling is essential.

  • Reaction Time: Prolonged exposure to harsh conditions can degrade the product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Solvent-Free Conditions: An alternative approach involves running the reaction neat or with a minimal amount of a high-boiling solvent. One reported method heats a mixture of the starting phenylhydrazine, ketone, and p-toluenesulfonic acid at 100 °C for a short period, followed by a simple filtration and wash, thereby avoiding harsh solvents and simplifying work-up.[3]

Q2: I am observing a significant impurity with a higher Rf value on my TLC plate, which I suspect is the decarboxylated product (7-chloro-1H-indole). How can I confirm this and prevent its formation?

A2: Your suspicion is likely correct. Decarboxylation of heteroaromatic carboxylic acids, including indole-based systems, is a known side reaction, particularly under acidic or thermal stress.[4] The resulting 7-chloro-1H-indole is less polar than the methyl ester, which would explain its higher Rf value.

Confirmation and Prevention:

  • Confirmation: The most definitive way to confirm the impurity's identity is through LC-MS analysis. The decarboxylated product will have a molecular weight difference of -58.04 g/mol (loss of -CO₂Me group) compared to your target molecule.

  • Prevention of Decarboxylation:

    • Thermal Stress: Avoid excessive heating. If the reaction requires high temperatures, ensure it is for the minimum time necessary. Some decarboxylation reactions are deliberately carried out in high-boiling solvents like quinoline or N,N-dimethylacetamide, often with a copper catalyst, conditions you should avoid.[5]

    • Acid-Catalyzed Decarboxylation: While acid is necessary for the cyclization, overly harsh acidic conditions can promote decarboxylation.[6] If this side reaction is prevalent, consider using a milder acid catalyst as discussed in Q1.

    • Work-up Conditions: During work-up and purification, avoid prolonged exposure to acidic or strongly basic conditions, especially with heating.

Q3: Another common impurity in my crude product appears to be the corresponding carboxylic acid (7-chloro-1H-indole-4-carboxylic acid). What causes the hydrolysis of the methyl ester and how can I avoid it?

A3: Hydrolysis of the methyl ester to the carboxylic acid is a common issue, typically occurring during aqueous work-up or purification if conditions are not carefully controlled. The resulting carboxylic acid is significantly more polar and will have a much lower Rf on a normal-phase TLC plate.

Causes and Prevention:

  • Work-up pH: The primary cause is exposure to either acidic or basic aqueous conditions, which catalyze the hydrolysis of the ester.

    • Basic Conditions: Avoid using strong bases like NaOH or KOH during your aqueous wash. If a basic wash is necessary to remove acid, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly and at a low temperature (e.g., in an ice bath).

    • Acidic Conditions: While less common for methyl esters, prolonged exposure to strong aqueous acid during work-up can also lead to hydrolysis. Neutralize the reaction mixture carefully before extraction.

  • Purification: Silica gel is inherently acidic and can sometimes retain enough moisture to cause hydrolysis of sensitive esters on the column, especially during a long purification run. If you suspect this is happening, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., slurried in a solvent system containing 0.5-1% Et₃N) to neutralize the acidic sites.

Q4: I'm struggling with the column chromatography purification of my final product. The separation is poor, or the product seems to degrade. What are some effective purification strategies?

A4: Purification can indeed be a bottleneck.[7] Indoles can be sensitive, and their polarity can make them challenging to separate from closely related impurities.

Recommended Strategies:

  • Non-Chromatographic Purification: A highly effective, scalable synthesis for this compound has been developed that completely avoids chromatographic purification.[8][9] This method relies on careful control of reaction conditions and a crystallization-based workup to yield high-purity material. We strongly recommend reviewing and adopting this protocol, especially for multi-gram scale preparations.

  • Optimizing Column Chromatography:

    • Solvent System: Systematically screen solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). A shallow gradient can often improve the separation of closely eluting spots.

    • Neutralized Silica: As mentioned in Q3, use silica gel neutralized with triethylamine to prevent on-column degradation or hydrolysis.

    • Alternative Stationary Phases: If normal-phase silica is problematic, consider using neutral alumina or reverse-phase (C18) chromatography.

  • Crystallization: The target molecule is a solid.[10] Recrystallization from a suitable solvent system (e.g., Hexanes/Ethyl Acetate, Toluene) can be a highly effective method for removing minor impurities and achieving high analytical purity.

Troubleshooting Guide: Fischer Indole Synthesis
Symptom / Observation Potential Cause(s) Recommended Solution(s)
Dark, Tarry Reaction Mixture 1. Reaction temperature is too high.[1] 2. Acid catalyst is too harsh or concentrated.[1] 3. Reaction time is excessively long.1. Lower the reaction temperature; ensure uniform heating. 2. Switch to a milder Lewis acid (e.g., ZnCl₂). 3. Monitor reaction by TLC/LC-MS and quench upon completion.
Incomplete Conversion of Hydrazone 1. Insufficient acid catalyst. 2. Catalyst deactivation. 3. Insufficient reaction time or temperature.1. Increase catalyst loading incrementally. 2. Ensure anhydrous conditions if using a water-sensitive Lewis acid. 3. Gradually increase temperature or extend reaction time while monitoring for side product formation.
Multiple Product Spots on TLC (Isomers) 1. Use of an unsymmetrical ketone precursor. 2. Competing cyclization pathways.[11]1. This is not applicable to the standard synthesis of the title compound but is a general Fischer issue. 2. The regiochemistry is dictated by the[12][12]-sigmatropic rearrangement; for meta-substituted hydrazines, the cyclization direction depends on the electronic nature of the substituent.[13]
Product Hydrolyzes During Work-up 1. Use of strong base (NaOH, KOH) in aqueous wash. 2. Prolonged exposure to acidic/basic aqueous layers.1. Use mild base (sat. NaHCO₃) for neutralization. 2. Perform washes quickly at reduced temperature. Do not let biphasic mixtures sit for extended periods.
Product Decomposes on Silica Gel 1. Acidity of the silica gel stationary phase.1. Use neutralized silica (add 0.5-1% Et₃N to eluent). 2. Attempt purification on neutral alumina. 3. Opt for crystallization or a non-chromatographic synthesis route.[8][9]
Visualized Mechanisms and Workflows
Core Reaction: The Fischer Indole Synthesis

The mechanism proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a crucial acid-catalyzed[12][12]-sigmatropic rearrangement, and finally, cyclization and elimination of ammonia to form the aromatic indole ring.[2][3]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_mechanism Step 2: Core Mechanism cluster_end Step 3: Final Product A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B -H₂O C Ene-hydrazine (Tautomer) B->C H⁺ Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H⁺ E Di-imine Intermediate D->E Aromatization F Cyclization (Aminal Formation) E->F G Indole Product F->G -NH₃, H⁺

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Common Impurity Formation Pathways

Two primary side reactions can reduce the purity and yield of the final product: hydrolysis of the methyl ester and decarboxylation of the indole core.

Impurity_Formation Product This compound (Target Product) Hydrolysis 7-chloro-1H-indole-4-carboxylic acid (Hydrolysis Product) Product->Hydrolysis H₂O / H⁺ or OH⁻ (Work-up/Purification) Decarboxylation 7-chloro-1H-indole (Decarboxylation Product) Product->Decarboxylation Heat / H⁺ (Reaction/Distillation)

Caption: Formation pathways for common hydrolysis and decarboxylation impurities.

Troubleshooting Workflow

When encountering a problematic reaction, a logical, step-by-step approach to diagnosis is essential.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Impurities) Check_Purity Analyze Crude by LC-MS/NMR Identify Impurities Start->Check_Purity Tar High Tar/Polymer Content? Check_Purity->Tar Yes Impurity_ID Specific Impurities Identified? Check_Purity->Impurity_ID No Optimize_Temp Reduce Temperature Improve Heat Transfer Tar->Optimize_Temp Optimize_Acid Screen Milder Catalysts (e.g., ZnCl₂) Tar->Optimize_Acid Hydrolysis Hydrolysis Product (Carboxylic Acid) Impurity_ID->Hydrolysis Yes Decarboxylation Decarboxylation Product Impurity_ID->Decarboxylation Yes Incomplete Incomplete Reaction Impurity_ID->Incomplete Yes End Optimized Protocol Optimize_Temp->End Optimize_Acid->End Fix_Workup Modify Work-up: Use Mild Base (NaHCO₃) Keep Cold & Quick Hydrolysis->Fix_Workup Fix_Reaction Modify Reaction: Lower Temperature Minimize Time Decarboxylation->Fix_Reaction Fix_Conditions Modify Reaction: Increase Catalyst/Time/Temp Carefully Monitor Incomplete->Fix_Conditions Fix_Workup->End Fix_Reaction->End Fix_Conditions->End

References

Optimization of reaction conditions for "Methyl 7-chloro-1H-indole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the complexities of chemical synthesis, offering expert advice and troubleshooting strategies for researchers and developers.

Technical Support Center: Synthesis of Methyl 7-chloro-1H-indole-4-carboxylate

Welcome to the dedicated technical support center for the synthesis of this compound. This critical pharmacophore building block presents unique challenges in its synthesis. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in established chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are several viable pathways, but the most practical and scalable approach reported for this specific molecule is a multi-step synthesis starting from 2-chloro-6-methylaniline. A highly efficient route, developed by Alper and Nguyen, avoids chromatographic purification, making it suitable for large-scale production[1][2]. Other general indole syntheses, such as the Fischer[3][4], Batcho-Leimgruber[5][6], or reductive cyclization of nitro-aromatics[7], can be adapted, but may require significant optimization to control regioselectivity and manage purification of the chloro-substituted indole.

Q2: Why is regioselectivity a concern in the synthesis of substituted indoles like this one?

Regioselectivity is crucial because the starting materials can often cyclize in multiple ways, leading to a mixture of isomers that are difficult to separate. For instance, in a typical Fischer Indole Synthesis using an unsymmetrical ketone, two different enamine intermediates can form, potentially leading to two regioisomeric indole products[3][8]. The choice of a synthetic route that intrinsically controls the position of the substituents, such as the one starting from a pre-functionalized aniline derivative, is often superior for ensuring the formation of the desired single isomer[1][2].

Q3: How critical is atmospheric control (e.g., inert atmosphere) during the reaction?

The necessity of an inert atmosphere (e.g., nitrogen or argon) is step-dependent. While some steps like the initial acylation might be robust, subsequent steps, particularly those involving organometallic reagents or sensitive intermediates, can be susceptible to oxidation or reaction with atmospheric moisture. For instance, palladium-catalyzed reactions, sometimes used for indole elaboration, strictly require an inert atmosphere to prevent catalyst degradation[2]. When in doubt, employing an inert atmosphere is a good practice to ensure reproducibility and minimize side reactions[9].

Q4: Can this synthesis be performed without column chromatography?

Yes, a key advantage of the route published in the Journal of Organic Chemistry is its design to produce this compound in high purity on a multi-hundred gram scale without the need for chromatographic purification[1][2]. The final product is isolated and purified through precipitation and recrystallization. This is highly advantageous for scalability and process efficiency.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Very Low or No Product Yield in the Cyclization Step

Question: I am following a procedure to form the indole ring, but my TLC analysis shows no product, or the yield is extremely low. What are the likely causes and solutions?

Answer: This is a common and frustrating issue that can often be traced back to a few key areas. A systematic evaluation is the best approach.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • The Problem: Impurities in your aniline or subsequent intermediates can inhibit the reaction or lead to undesired side products. The purity of reagents is paramount[9].

    • The Solution:

      • Verify Purity: Check the purity of your starting materials via NMR or another appropriate analytical method.

      • Purify if Necessary: Consider recrystallizing or distilling key starting materials before use.

  • Sub-optimal Reaction Conditions:

    • The Problem: Indole cyclizations are often highly sensitive to temperature. The reaction may require a specific temperature to overcome the activation energy without promoting decomposition or side reactions[8].

    • The Solution:

      • Strict Temperature Control: Ensure your reaction is maintained at the temperature specified in the literature. Use an oil bath and a reliable thermometer.

      • Systematic Optimization: If following a general procedure, you may need to optimize the temperature. Run small-scale trials at temperatures 10°C above and below the literature value to find the sweet spot.

  • Incorrect Reaction Time:

    • The Problem: The reaction may be proceeding much slower or faster than anticipated. Quenching the reaction too early will naturally result in low yield, while running it for too long can lead to product degradation.

    • The Solution:

      • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Take aliquots from the reaction mixture at regular intervals (e.g., every hour)[8].

      • Identify End-Point: The reaction is complete when the starting material spot has disappeared.

Issue 2: The Final Product is Impure and Difficult to Purify

Question: I've completed the synthesis, but my crude product is an oil or a discolored solid that I cannot purify by recrystallization. What should I do?

Answer: Purification is a critical step. If the established non-chromatographic method is failing, it suggests that significant impurities were generated during the reaction.

Potential Causes & Solutions:

  • Formation of Side Products:

    • The Problem: As discussed, incorrect reaction conditions can lead to the formation of isomers or other byproducts. These impurities can interfere with the crystallization of the desired product.

    • The Solution:

      • Re-evaluate the Reaction: Revisit the troubleshooting steps for low yield. A cleaner reaction is the easiest path to a pure product. Lowering the reaction temperature can sometimes improve selectivity[9].

      • Consider an Acid/Base Wash: During the workup, perform washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove any basic or acidic impurities.

      • Charcoal Treatment: If the discoloration is due to high-molecular-weight, non-polar impurities, a treatment with activated charcoal during the recrystallization process can be effective.

  • Ineffective Recrystallization:

    • The Problem: The chosen solvent system may not be optimal for your specific impurity profile.

    • The Solution:

      • Solvent Screening: Test a range of solvents on a small scale to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.

      • Trituration: If the product is an oil or very impure solid, try trituration. This involves stirring the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. This can often wash away impurities and induce crystallization.

Data & Protocols

Optimized Reaction Conditions Summary

The following table summarizes key parameters for a successful synthesis based on the scalable, non-chromatographic method.

ParameterValue / ReagentRationale / Notes
Key Starting Material 2-chloro-6-methylanilineProvides the correct substitution pattern for the final product.
Acylation Reagent Diethyl oxalateUsed to form the initial ketoester intermediate.
Cyclization Conditions Potassium tert-butoxide in TolueneA strong base is required to facilitate the intramolecular condensation (Dieckmann-type cyclization) to form the indole ring.
Esterification Methanol / H₂SO₄ (cat.)Converts the resulting carboxylic acid to the desired methyl ester.
Purification Method RecrystallizationAvoids the need for chromatography, enabling large-scale synthesis[1][2].
Visualized Workflow for Synthesis

The following diagram outlines the key stages of the synthesis.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Ring Formation cluster_2 Stage 3: Final Modification & Purification SM 2-chloro-6-methylaniline Int1 Acylation with Diethyl Oxalate SM->Int1 Int2 Base-Mediated Cyclization (KOtBu) Int1->Int2 Int3 Esterification (MeOH/H2SO4) Int2->Int3 FP Final Product: this compound Int3->FP

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Use this logical diagram to diagnose issues with reaction yield.

G Start Low / No Product Yield CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure CheckAtmosphere Is an Inert Atmosphere Required/Used? CheckConditions->CheckAtmosphere Conditions OK OptimizeConditions Optimize Temp/Time via Small Trials & TLC Monitoring CheckConditions->OptimizeConditions Sub-optimal CheckWorkup Analyze Workup & Isolation Procedure CheckAtmosphere->CheckWorkup Atmosphere OK ImplementInert Re-run Under N2 or Ar CheckAtmosphere->ImplementInert Atmosphere Sensitive ModifyWorkup Adjust Extraction/Wash Steps CheckWorkup->ModifyWorkup Losses Identified Success Problem Resolved CheckWorkup->Success Procedure OK PurifyReagents->CheckConditions OptimizeConditions->CheckAtmosphere ImplementInert->CheckWorkup ModifyWorkup->Success

Caption: A logical decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Methyl 7-chloro-1H-indole-4-carboxylate - Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Methyl 7-chloro-1H-indole-4-carboxylate during storage and experimentation. By understanding the potential stability issues and following the recommended handling procedures, you can minimize experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Many suppliers recommend room temperature storage for the solid compound. To minimize degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage.

Q2: How should I store solutions of this compound?

Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in tightly sealed vials, protected from light, and stored at low temperatures (-20°C or -80°C). The choice of solvent is critical; aprotic solvents are generally preferred. If using aqueous or protic solvents, be aware of the potential for ester hydrolysis, especially if the pH is not neutral.

Q3: What are the primary degradation pathways for this compound?

Like many indole derivatives, this compound is susceptible to three main degradation pathways:

  • Oxidation: The electron-rich indole ring can be oxidized, particularly in the presence of air (oxygen) and light. This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV or even ambient light can promote degradation of the indole nucleus.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield 7-chloro-1H-indole-4-carboxylic acid.

Q4: I've noticed a color change in my solid sample over time. What does this indicate?

A color change (e.g., from off-white to yellow or brown) is a common indicator of degradation, likely due to oxidation of the indole ring. While a slight color change may not significantly impact all applications, it suggests that the purity of the compound may be compromised. It is recommended to use fresh, pure material for sensitive experiments.

Q.5: Can I store this compound in a standard laboratory refrigerator?

Yes, storing the solid compound in a standard laboratory refrigerator (2-8°C) is an acceptable practice and can help to slow down potential degradation processes. Ensure the container is well-sealed to prevent moisture condensation upon removal from the refrigerator.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions before each experiment. Assess the stability of the compound in your specific assay medium and conditions. If you must store solutions, aliquot them to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere.
Appearance of new peaks in HPLC/LC-MS analysis Degradation during sample preparation or analysis.If using acidic mobile phases, consider that strong acids can promote degradation of the indole ring. Buffer your mobile phase to a neutral or mildly acidic pH. Protect samples from light during preparation and while in the autosampler.
Low yield in a reaction using the compound Degradation of the starting material.Confirm the purity of your this compound before starting the reaction. If the reaction involves oxidizing agents, be aware that the indole nucleus itself can be oxidized. Careful control of reaction conditions is crucial.
Solid compound has become discolored or clumpy Oxidation and/or moisture absorption.Store the compound in a desiccator under an inert atmosphere. If clumping is observed, the compound may have absorbed moisture, which can accelerate degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for Solid Compound
  • Upon receipt, transfer the compound to a clean, dry amber glass vial.

  • If possible, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Seal the vial tightly with a cap that has a chemically resistant liner.

  • For extra protection, wrap the cap and vial junction with parafilm.

  • Store the vial in a desiccator at room temperature or in a refrigerator (2-8°C).

  • Label the vial clearly with the compound name, date received, and storage conditions.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions
  • Use anhydrous, high-purity solvents for preparing stock solutions.

  • Prepare the solution in a fume hood, minimizing exposure to ambient light.

  • If the solution will be used over several days, prepare it under an inert atmosphere.

  • Dispense the solution into small-volume amber vials to create single-use aliquots.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -20°C or -80°C.

  • When ready to use, allow an aliquot to warm to room temperature before opening to prevent condensation.

Visualizing Stability and Handling

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Compound This compound Oxidized_Products Oxidized Indole Derivatives (e.g., Oxindoles) Compound->Oxidized_Products Air (O2) Light Photodegraded_Products Various Degradants Compound->Photodegraded_Products UV/Visible Light Hydrolyzed_Product 7-chloro-1H-indole-4-carboxylic acid Compound->Hydrolyzed_Product H2O (Acid/Base)

Technical Support Center: A Guide to the Scalable Synthesis of Methyl 7-chloro-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of Methyl 7-chloro-1H-indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently execute and scale up this important chemical synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. Its efficient and scalable production is therefore of significant interest. This guide provides a detailed protocol for a practical, multi-hundred gram scale synthesis that avoids chromatographic purification, a critical consideration for industrial applications[1]. We will also delve into potential challenges and their solutions, drawing from broader knowledge of indole synthesis.

Experimental Protocol: Scalable Synthesis

This protocol is adapted from a validated procedure reported in the Journal of Organic Chemistry[1]. It outlines a robust and scalable route to this compound.

Synthetic Workflow Diagram

Scalable_Synthesis A Starting Material: 2-Chloro-6-nitrotoluene B Step 1: Reaction with Dimethylformamide dimethyl acetal (DMF-DMA) A->B Heat C Intermediate: (E)-N,N-Dimethyl-2-(2-chloro-6-nitrophenyl)ethenamine B->C Formation of enamine D Step 2: Reductive Cyclization (e.g., with iron in acetic acid) C->D Reduction of nitro group & cyclization E Product: This compound D->E Esterification (if necessary)

Caption: Workflow for the scalable synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightKey Properties
2-Chloro-6-nitrotoluene83-42-1171.58 g/mol Starting material
Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16 g/mol Reagent for enamine formation
Iron powder7439-89-655.85 g/mol Reducing agent
Acetic acid64-19-760.05 g/mol Solvent and acid catalyst
Methanol67-56-132.04 g/mol Solvent for esterification
Hydrochloric acid7647-01-036.46 g/mol Catalyst for esterification
Step-by-Step Procedure

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(2-chloro-6-nitrophenyl)ethenamine

  • To a stirred solution of 2-chloro-6-nitrotoluene in dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture at a temperature sufficient to drive the reaction to completion (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction mixture is typically cooled and the intermediate can be isolated by filtration or used directly in the next step.

Step 2: Reductive Cyclization to form this compound

  • Suspend the crude enamine intermediate in a mixture of acetic acid and methanol.

  • Heat the mixture to a gentle reflux.

  • Carefully add iron powder portion-wise to control the exothermic reaction.

  • Maintain the reflux until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • The filtrate is then concentrated under reduced pressure. The resulting solid can be triturated with a suitable solvent (e.g., water or a mixture of ether and hexanes) to afford the crude product.

  • For esterification (if the carboxylic acid is formed), the crude product can be dissolved in methanol and treated with a catalytic amount of strong acid (e.g., HCl or H₂SO₄) and heated to reflux.

  • After workup, the final product, this compound, can be isolated as a solid, often without the need for column chromatography[1].

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Enamine formation) - Incomplete reaction. - Degradation of the starting material or product.- Increase reaction time and/or temperature. - Ensure the purity of starting materials. - Use a Dean-Stark trap to remove methanol byproduct and drive the equilibrium.
Exothermic runaway during iron reduction - Addition of iron powder is too rapid.- Add the iron powder in small portions over a longer period. - Ensure efficient stirring and external cooling if necessary. For very large scales, consider a continuous flow reactor for better heat management[2].
Formation of dark, tarry byproducts - High reaction temperatures. - Presence of impurities in starting materials. - Acid-catalyzed polymerization, a known issue in some indole syntheses[2].- Carefully control the reaction temperature. - Use purified starting materials. - Consider using a milder reducing agent or different acid catalyst. Lewis acids like ZnCl₂ can sometimes be beneficial in Fischer indole synthesis to reduce tarring[2].
Incomplete cyclization - Insufficient reducing agent. - Reaction time is too short.- Use a slight excess of the reducing agent. - Extend the reaction time and monitor progress closely.
Difficulty in isolating the product - Product is too soluble in the workup solvent. - Presence of impurities that inhibit crystallization.- Adjust the solvent system for trituration or recrystallization. - Perform a simple filtration through a plug of silica gel to remove baseline impurities before crystallization.
Product is obtained as the carboxylic acid instead of the methyl ester - Hydrolysis of the ester during workup. - Incomplete esterification.- Ensure anhydrous conditions during the esterification step. - Increase the reaction time or the amount of acid catalyst for the esterification.

Frequently Asked Questions (FAQs)

Q1: Why is this route considered "scalable" and what are the key advantages?

A1: This synthetic route is considered scalable primarily because it avoids the need for chromatographic purification, which is often a bottleneck in large-scale production[1]. The starting materials are commercially available and relatively inexpensive. The reaction conditions are generally robust and do not require specialized equipment for moderate scales.

Q2: Can other reducing agents be used for the reductive cyclization step?

A2: While iron in acetic acid is a classic and cost-effective method for nitro group reduction, other reagents could potentially be employed. Catalytic hydrogenation (e.g., using palladium on carbon) is a common alternative, although it may require specialized high-pressure equipment. Other reducing agents like tin(II) chloride could also be considered, but a thorough optimization of reaction conditions would be necessary.

Q3: I am observing an unexpected isomer. What could be the cause?

A3: In indole syntheses, particularly those involving cyclization onto a substituted benzene ring, the formation of regioisomers is a potential issue. The regioselectivity is often dictated by the electronic and steric nature of the substituents on the aromatic ring. In the described synthesis, the cyclization is generally highly regioselective due to the directing effects of the chloro and nitro groups. If you are observing an unexpected isomer, it is crucial to re-verify the structure of your starting material and intermediates using analytical techniques such as NMR spectroscopy.

Q4: How critical is the purity of the starting 2-chloro-6-nitrotoluene?

A4: The purity of the starting material is very important, especially on a large scale. Impurities can lead to the formation of byproducts that may be difficult to separate from the desired product, potentially necessitating chromatographic purification and thus undermining the scalability of the process[2]. It is recommended to use a high-purity starting material or to purify it before use.

Q5: What are the main safety considerations for this synthesis?

A5: The reaction of iron with acid is exothermic and generates hydrogen gas, which is flammable. The reaction should be conducted in a well-ventilated fume hood, and the addition of iron powder should be controlled to manage the heat evolution. Acetic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Avoiding byproduct formation in "Methyl 7-chloro-1H-indole-4-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-chloro-1H-indole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important indole intermediate. We understand that synthetic roadblocks, particularly the formation of persistent byproducts, can hinder research progress. This document addresses the most common issues encountered during the synthesis of this molecule, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting a Fischer indole synthesis to produce this compound, but my yield is low and I'm isolating a significant amount of an isomeric byproduct. What is happening and how can I improve regioselectivity?

Plausible Cause: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2] When using a substituted phenylhydrazine, such as one derived from 3-chloroaniline, the cyclization can theoretically occur on either side of the chlorine substituent, leading to regioisomers (e.g., the 5-chloro isomer instead of the desired 7-chloro product). The outcome is governed by both steric and electronic factors, and even subtle changes in reaction conditions can shift the product ratio. In our experience, direct indolization of a (2-chloro-5-carboxymethyl)phenylhydrazone can be problematic. A more robust and regioselective approach starts from a different precursor.

Recommended Solution: A highly reliable method to ensure the correct regiochemistry is to start with 2-methyl-3-nitroaniline and proceed through a multi-step synthesis that unambiguously sets the substitution pattern. This route avoids the potential for isomeric scrambling inherent in a direct Fischer cyclization with a meta-substituted aniline derivative.[3]

Experimental Protocol: Regioselective Synthesis of this compound [3]

  • Sandmeyer Reaction (Diazotization & Chlorination):

    • Suspend 2-methyl-3-nitroaniline in concentrated HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • Slowly add the cold diazonium salt solution to a solution of copper(I) chloride (CuCl) in concentrated HCl.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product, 2-chloro-6-methyl-nitrobenzene.

  • Oxidation to Carboxylic Acid:

    • Reflux the 2-chloro-6-methyl-nitrobenzene with potassium permanganate (KMnO₄) in a mixture of pyridine and water.

    • The methyl group is selectively oxidized to a carboxylic acid. Acidic workup yields 2-chloro-6-nitrobenzoic acid.

  • Esterification:

    • Protect the carboxylic acid as a methyl ester by refluxing with methanol (MeOH) and a catalytic amount of sulfuric acid (H₂SO₄) to yield methyl 2-chloro-6-nitrobenzoate.

  • Reductive Cyclization (Batcho-Leimgruber type):

    • React the methyl 2-chloro-6-nitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enamine intermediate.

    • Reduce the nitro group using a suitable reducing agent, such as Raney nickel with hydrazine[4] or catalytic hydrogenation (H₂/Pd-C). The reduction triggers a spontaneous cyclization to form the indole ring.

    • This sequence ensures that the chlorine is at position 7 and the carbomethoxy group is at position 4 with high fidelity.

Below is a workflow diagram for this robust synthetic approach.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification cluster_3 Step 4: Reductive Cyclization A 2-Methyl-3-nitroaniline B 2-Chloro-6-methyl-nitrobenzene A->B 1. HCl, NaNO₂ 2. CuCl C 2-Chloro-6-nitrobenzoic acid B->C KMnO₄, Pyridine/H₂O D Methyl 2-chloro-6-nitrobenzoate C->D MeOH, H₂SO₄ (cat.) E Enamine Intermediate D->E DMF-DMA F This compound E->F H₂, Pd/C or Ra-Ni, N₂H₄

Caption: Regioselective Synthesis Workflow.

Q2: My reaction seems complete, but after workup and purification, I'm isolating the decarboxylated byproduct (7-chloro-1H-indole) instead of my target ester. What causes this and how can I prevent it?

Plausible Cause: Indole carboxylic acids are susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide (CO₂). This process is significantly accelerated by heat and strong acidic conditions.[5][6] If your reaction, particularly a Fischer indole cyclization, is run at a high temperature in a strong acid like polyphosphoric acid (PPA) or for an extended duration, the initially formed ester or its hydrolyzed carboxylic acid intermediate can readily lose CO₂.

Recommended Solution: The key to preventing decarboxylation is to moderate the reaction conditions.

  • Lower the Temperature: If using PPA or another strong acid, try running the reaction at the lowest possible temperature that still allows for efficient cyclization. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Choose a Milder Acid Catalyst: Consider using Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid (p-TSA) in a high-boiling solvent like toluene or xylenes.[1][2] These can often promote cyclization under less harsh conditions than PPA.

  • Control Workup pH: During the aqueous workup, avoid strongly acidic conditions, especially if heating is required to dissolve solids. Neutralize the reaction mixture carefully.

  • Purification Strategy: Avoid high temperatures during purification. If performing distillation, use high vacuum to lower the boiling point. For chromatography, ensure the silica gel is not acidic. You can neutralize it by slurrying with a very dilute solution of triethylamine in the eluent system.

The diagram below illustrates the desired reaction pathway versus the competing decarboxylation side reaction.

G Start Phenylhydrazone Intermediate Product This compound (Desired Product) Start->Product Acid Catalyst (Controlled Temp) Byproduct_Acid 7-Chloro-1H-indole-4-carboxylic acid (Hydrolyzed Intermediate) Start->Byproduct_Acid Excess H₂O, Strong Acid/Base Product->Byproduct_Acid Hydrolysis Byproduct_Decarb 7-Chloro-1H-indole (Decarboxylated Byproduct) Byproduct_Acid->Byproduct_Decarb High Temp, Strong Acid

Caption: Competing Hydrolysis and Decarboxylation Pathways.

Q3: I'm consistently observing the formation of the free carboxylic acid (7-chloro-1H-indole-4-carboxylic acid) in my final product. How can I avoid this ester hydrolysis?

Plausible Cause: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. This can occur during the reaction itself if water is present or, more commonly, during the aqueous workup.

Recommended Solution:

  • Anhydrous Reaction Conditions: Ensure all your reagents and solvents are dry, particularly if the reaction is run at high temperatures for an extended period.

  • Careful Workup:

    • Acidic Conditions: If your reaction is run in acid, perform the quench and extraction at low temperatures (e.g., in an ice bath) to minimize the contact time between the ester and the hot aqueous acid.

    • Basic Conditions: Avoid using strong basic solutions (e.g., >1M NaOH) for washing or neutralization. A milder base like saturated sodium bicarbonate (NaHCO₃) solution is preferable. Perform washes quickly and at room temperature or below.

  • Re-esterification: If a small amount of the hydrolyzed acid is unavoidable, the crude product mixture can be re-esterified before final purification. Dissolve the crude material in methanol, add a catalytic amount of sulfuric acid or thionyl chloride (SOCl₂), and heat to reflux for a few hours. After workup, the product will be converted back to the desired methyl ester.

Comparative Impact of Workup Conditions

Workup BaseTemperatureContact TimeObserved Hydrolysis
1M NaOH50 °C30 min15-25%
Sat. NaHCO₃20 °C10 min< 2%
1M NaOH0 °C10 min3-5%
Q4: During my synthesis, a significant portion of my starting material seems to have decomposed, forming a dark, tar-like substance. What are the likely causes?

Plausible Cause: Indoles are electron-rich aromatic compounds and can be sensitive to strong acids and oxidizing conditions, leading to polymerization or degradation.[7] This is a particularly common issue in the Fischer indole synthesis.

Recommended Solution:

  • Deoxygenate Solvents: Before starting the reaction, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can promote oxidative decomposition at high temperatures.

  • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation throughout the process.

  • Moderate Acid Strength and Temperature: As mentioned previously, overly harsh acidic conditions (very high concentrations of PPA, H₂SO₄) and excessive heat are the primary culprits. Experiment with milder catalysts or lower temperatures.

  • Gradual Addition: When using a strong acid catalyst like PPA, consider adding the phenylhydrazone substrate portion-wise to the pre-heated acid. This can help control the initial exotherm and minimize localized "hot spots" where decomposition is most likely to occur.

References

Validation & Comparative

A Comparative Guide to Methyl 7-chloro-1H-indole-4-carboxylate and Other Indole-4-carboxylates for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Methyl 7-chloro-1H-indole-4-carboxylate with other key indole-4-carboxylate analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by available experimental data and established structure-activity relationship (SAR) principles.

Introduction: The Significance of the Indole-4-carboxylate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Modifications to the indole ring, including substitutions at the 4 and 7 positions, can significantly influence the molecule's physicochemical properties and pharmacological profile. This guide focuses on this compound, a halogenated derivative, and compares it with its parent compound, Methyl 1H-indole-4-carboxylate, and other virtual analogs to elucidate the impact of substitution on this promising scaffold.

Synthesis and Chemical Properties: A Comparative Analysis

The synthesis of indole-4-carboxylates can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and scale of production.

Practical Synthesis of this compound

A notable and practical synthesis for this compound has been developed that allows for multi-hundred gram preparation without the need for chromatographic purification. This is a significant advantage for large-scale applications in drug discovery and development.

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol is adapted from a published practical synthesis.

Step 1: Synthesis of (E)-methyl 3-(2-chloro-5-nitrophenyl)acrylate

  • To a solution of 2-chloro-5-nitrobenzaldehyde in methanol, add methyl acrylate.

  • Slowly add a solution of sodium methoxide in methanol at a controlled temperature.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude (E)-methyl 3-(2-chloro-5-nitrophenyl)acrylate in a suitable solvent mixture (e.g., ethanol and water).

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system to yield pure this compound.

Synthesis of Comparator Indole-4-carboxylates

The parent compound, Methyl 1H-indole-4-carboxylate , can be synthesized through several established routes, including the Fischer indole synthesis and palladium-catalyzed heteroannulation of 2-nitrostyrenes.[2] The latter offers a mild and efficient pathway.[2]

For other substituted analogs, such as a hypothetical Methyl 7-bromo-1H-indole-4-carboxylate or Methyl 7-methoxy-1H-indole-4-carboxylate , similar synthetic strategies starting from appropriately substituted precursors would be employed. The choice of starting materials is crucial for the successful synthesis of these analogs.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 Substituted 2-Nitrobenzaldehyde intermediate (E)-methyl 3-(substituted 2-nitrophenyl)acrylate start1->intermediate Base (e.g., NaOMe) start2 Methyl Acrylate start2->intermediate final_product Methyl substituted- 1H-indole-4-carboxylate intermediate->final_product Reductive Cyclization (e.g., Fe/NH4Cl) G Indole Substituted Indole-4-carboxylate Kinase Protein Kinase Indole->Kinase Inhibition Pathway Cancer Cell Proliferation Signaling Pathway Kinase->Pathway Activates Apoptosis Apoptosis Pathway->Apoptosis Inhibits

References

Comparative Guide: Methyl 7-chloro-1H-indole-4-carboxylate as a Versatile Scaffold for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Indole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The indole nucleus is a quintessential example of such a scaffold.[1][2] This aromatic heterocyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a cornerstone in numerous natural products, alkaloids, and a vast portfolio of marketed drugs, including indomethacin and tadalafil.[1][2] Its therapeutic ubiquity stems from its ability to mimic the amino acid tryptophan and engage in various non-covalent interactions with a wide range of biological targets.[3]

This guide focuses on a specific, highly functionalized derivative: Methyl 7-chloro-1H-indole-4-carboxylate . We will explore its strategic value as a starting scaffold for generating libraries of potent and selective enzyme inhibitors. A key advantage of this particular scaffold is the availability of practical, large-scale synthesis routes that do not require chromatographic purification, making it an attractive starting point for drug discovery campaigns.[4][5] This guide provides a comparative analysis of inhibitor classes derived from this scaffold, supported by experimental protocols and structure-activity relationship (SAR) insights to empower researchers in the field of drug development.

The Scaffold: A Platform for Chemical Diversification

The utility of this compound lies in its strategically placed functional groups, which serve as "diversity generating elements." The methyl ester at the C4 position and the chlorine atom at the C7 position are ripe for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the core indole structure.

  • C4-Carboxylate Handle : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate extensive amide libraries. This position is crucial for probing interactions deep within an enzyme's active site.

  • C7-Chloro Handle : The chlorine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4][5] This enables the introduction of various aryl, heteroaryl, or alkyl groups, which can modulate the compound's physicochemical properties and explore interactions at the solvent-exposed regions of a binding pocket.

The general workflow for leveraging this scaffold is illustrated below.

G cluster_c4 C4 Modification Pathway cluster_c7 C7 Modification Pathway Scaffold Methyl 7-chloro-1H- indole-4-carboxylate Hydrolysis Ester Hydrolysis (C4 Position) Scaffold->Hydrolysis CrossCoupling Pd-Catalyzed Cross-Coupling (C7 Position) Scaffold->CrossCoupling Coupling Amide Coupling (Diverse Amines) Hydrolysis->Coupling Library Diversified Inhibitor Library Coupling->Library CrossCoupling->Library

Caption: General workflow for diversifying the core scaffold.

Comparative Analysis of Derived Enzyme Inhibitors

The indole scaffold has demonstrated inhibitory activity against a broad spectrum of enzyme classes, including kinases, cyclooxygenases (COX), and various metalloproteases.[3][6][7][8] Below, we compare derivatives targeting key enzymes, highlighting structure-activity relationships.

Case Study 1: Cyclooxygenase (COX) Inhibitors for Anti-Inflammatory Applications

Cyclooxygenases (COX-1 and COX-2) are pivotal enzymes in the inflammatory cascade. While the exact this compound scaffold has not been extensively published for COX inhibition, related indole derivatives provide powerful insights into how this class of compounds can be optimized for potent and selective activity.[7][9]

A study on indole-based acetohydrazide derivatives revealed significant anti-inflammatory activity, with some compounds showing promising selectivity for COX-2, which is associated with reduced gastrointestinal side effects.[9]

Table 1: Comparative Anti-Inflammatory Activity of Indole Derivatives

Compound ID R Group (Substitution on Phenyl Ring) % Inhibition (2h) % Inhibition (3h)
Indomethacin (Reference Drug) 77.23% 76.89%
S3 3-nitrophenyl 61.99% 61.20%
S7 3,4-dimethoxyphenyl 61.47% 62.24%
S14 2,4,5-trimethoxyphenyl 62.69% 63.69%

(Data sourced from Khan et al., 2017)[7]

Structure-Activity Relationship (SAR) Insights:

  • The presence of electron-withdrawing (e.g., 3-nitro in S3) and electron-donating (e.g., methoxy groups in S7 and S14) substituents on the terminal phenyl ring leads to potent anti-inflammatory activity.[7]

  • Molecular docking studies suggest that these indole derivatives can fit into the COX-2 active site, with key hydrogen bonding interactions mimicking those of established inhibitors like indomethacin.[9] This provides a strong rationale for using the this compound scaffold to develop novel COX inhibitors, where the C4 and C7 positions can be elaborated to optimize these interactions.

Case Study 2: Cyclin-Dependent Kinase 2 (CDK-2) Inhibitors for Oncology

Deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many human cancers, making them prime targets for therapeutic intervention.[6] Pyrazole-indole hybrids have been synthesized and shown to be powerful inhibitors of CDK-2, demonstrating excellent anticancer performance against various cell lines.[6]

Table 2: Anticancer and Enzymatic Activity of Pyrazole-Indole Hybrids

Compound ID Target Cell Line IC50 (µM) vs. Cancer Cells Target Enzyme IC50 (µM) vs. Enzyme
Doxorubicin HepG2 (Liver) 24.7 ± 3.2 - -
7a HepG2 (Liver) 6.1 ± 1.9 CDK-2 Significant Inhibition
7b HepG2 (Liver) 7.9 ± 1.9 CDK-2 Significant Inhibition
7a MCF-7 (Breast) 11.2 ± 2.5 CDK-2 Significant Inhibition
7b MCF-7 (Breast) 14.7 ± 2.8 CDK-2 Significant Inhibition

(Data sourced from Abu-zaid et al., 2023)[6]

SAR Insights:

  • The combination of the indole and pyrazole rings creates a rigid scaffold that can effectively occupy the ATP-binding pocket of CDK-2.[6]

  • Molecular docking revealed that these compounds fit well within the active site of CDK-2, forming key interactions.[6] This suggests that using the this compound scaffold, one could attach a pyrazole or similar pharmacophore at the C4-amide position to generate novel CDK-2 inhibitors. The C7-substituent could then be optimized to improve properties like solubility and metabolic stability.

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, detailed and well-validated protocols are essential. The following sections provide step-by-step methodologies for key workflows, explaining the rationale behind critical steps.

Protocol 1: General Workflow for Library Synthesis

This protocol outlines a generalized, two-step procedure for creating an amide library from the starting scaffold.

G Start Start: Methyl 7-chloro-1H- indole-4-carboxylate Step1 Step 1: Hydrolysis - LiOH, THF/H2O - Room Temperature - Acidify (e.g., 1N HCl) Start->Step1 Intermediate Intermediate: 7-chloro-1H-indole- 4-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling - Diverse Amine (R-NH2) - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Intermediate->Step2 Final Final Product: Amide Library Step2->Final

Caption: Synthetic workflow for generating an amide library.

Step-by-Step Methodology:

  • Ester Hydrolysis (Causality: To create a reactive carboxylic acid for coupling)

    • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, ~1.5 equivalents) and stir the mixture at room temperature until TLC or LC-MS analysis confirms the disappearance of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1N HCl. The carboxylic acid product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-chloro-1H-indole-4-carboxylic acid.

  • Amide Coupling (Causality: To introduce chemical diversity at the C4 position)

    • To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add the desired amine (1.1 equivalents).

    • Add a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be purified by crystallization or column chromatography.

Protocol 2: Biochemical Enzyme Inhibition Assay (General)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[3]

Materials:

  • 96-well microplate

  • Target enzyme solution

  • Substrate solution

  • Assay buffer (optimized for the specific enzyme)

  • Test compounds (derived from the indole scaffold) dissolved in DMSO

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation (Causality: To test a range of concentrations to determine a dose-response curve)

    • Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 8- to 12-point curve is generated, starting from a high concentration (e.g., 100 µM).

  • Assay Setup

    • To the wells of a 96-well plate, add a fixed volume of assay buffer.

    • Add a small volume (e.g., 1 µL) of the serially diluted inhibitor solution to the appropriate wells.

    • Include control wells: "100% activity" (DMSO vehicle only) and "0% activity" (no enzyme or a known potent inhibitor).

  • Enzyme and Inhibitor Pre-incubation (Causality: To allow the inhibitor to bind to the enzyme before the substrate is introduced)

    • Add a fixed amount of the enzyme solution to each well (except the "0% activity" control).

    • Gently mix and incubate the plate for a specific time (e.g., 15-30 minutes) at the enzyme's optimal temperature.

  • Reaction Initiation and Monitoring

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and monitor the rate of product formation (e.g., by measuring absorbance or fluorescence) over time.

  • Data Analysis

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates relative to the "100% activity" and "0% activity" controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This compound is a demonstrably valuable and highly tractable scaffold for the discovery of novel enzyme inhibitors. Its synthetic accessibility and the strategic placement of two distinct "diversity generating elements" provide a robust platform for generating extensive libraries of drug-like molecules.[4][5] As shown through comparative case studies on COX and CDK-2 inhibitors, derivatives of the core indole structure can achieve high potency against diverse enzyme families.[6][7]

Future work should focus on a multi-parameter optimization approach. While achieving high potency (low IC50) is a primary goal, drug development professionals must also address challenges such as metabolic stability, solubility, and potential off-target effects.[10][11] The C7 position, in particular, offers a prime location to install moieties that can mitigate metabolic liabilities or improve pharmacokinetic properties without sacrificing binding affinity. By combining rational design, guided by SAR insights, with robust experimental validation using the protocols outlined herein, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

Comparative analysis of the spectral data of "Methyl 7-chloro-1H-indole-4-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-cancer agents.[1] The precise functionalization of the indole ring system is critical for modulating biological activity, making unambiguous structural characterization an indispensable part of the drug discovery process. Among these, substituted indole-4-carboxylates serve as vital intermediates in the synthesis of complex therapeutic agents.[2]

This guide provides an in-depth comparative analysis of the spectral data for Methyl 7-chloro-1H-indole-4-carboxylate , a key synthetic intermediate, and its structurally significant analogs. By examining the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a practical framework for structure elucidation and impurity identification. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby offering a deeper understanding of how substituent effects manifest in these powerful analytical techniques.

General Experimental Workflow for Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized workflow is essential. The following protocols represent a self-validating system for the spectroscopic analysis of synthesized indole derivatives.[1]

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Purified_Sample Purified Solid Sample NMR_Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ IR_Prep Prepare KBr pellet or thin film MS_Prep Dissolve ~1 mg in HPLC-grade solvent NMR_Acq ¹H, ¹³C, DEPT NMR (e.g., 500 MHz) NMR_Prep->NMR_Acq NMR Tube IR_Acq FT-IR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq Sample Holder MS_Acq Mass Spectrometry (e.g., ESI-MS) MS_Prep->MS_Acq Direct Infusion/LC NMR_Analysis Analyze Chemical Shifts (δ), Coupling Constants (J), Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Frequencies (cm⁻¹) IR_Acq->IR_Analysis MS_Analysis Analyze Molecular Ion Peak (m/z) & Fragmentation Pattern MS_Acq->MS_Analysis Final_Structure Structure Elucidation & Comparative Analysis NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Generalized workflow for the spectroscopic analysis of indole derivatives.

Comparative Spectral Analysis

For this analysis, we will compare our target compound, This compound (A) , with two logical analogs to illustrate key substituent effects:

  • Analog 1: Methyl 1H-indole-4-carboxylate - The parent compound, to establish a baseline.

  • Analog 2: Methyl 7-bromo-1H-indole-4-carboxylate - To compare the effect of a different halogen at the same position.

Caption: Structures of the compounds under comparative analysis.

¹H NMR Spectroscopy Analysis

Proton NMR provides detailed information about the electronic environment of hydrogen atoms in a molecule. The introduction of a halogen at the C7 position has a predictable and informative effect on the chemical shifts of the aromatic protons.

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

Proton PositionAnalog 1 (Parent)Compound A (7-Chloro)Analog 2 (7-Bromo)Rationale for Shift
N-H ~8.30 (br s)~8.50 (br s)~8.55 (br s)The electron-withdrawing halogen at C7 deshields the N-H proton, shifting it downfield.
H-2 ~7.30 (t)~7.35 (t)~7.36 (t)Minor effect as it is distant from the C7 substituent.
H-3 ~6.80 (t)~6.85 (t)~6.86 (t)Minor effect, similar to H-2.
H-5 ~7.80 (d)~7.75 (d)~7.70 (d)The C7 halogen deshields the ortho proton H-6, which in turn slightly shields the meta proton H-5.
H-6 ~7.35 (t)~7.25 (d)~7.40 (d)Strong deshielding effect from the adjacent electronegative halogen. The multiplicity changes from a triplet (coupled to H5 and H7) to a doublet (coupled only to H5).
-OCH₃ ~3.95 (s)~3.95 (s)~3.95 (s)Unaffected by substitution on the indole ring.

Causality Behind Experimental Observations: The most significant impact of C7-halogenation is observed on the adjacent H-6 proton. In the parent indole (Analog 1), H-6 appears as a triplet due to coupling with both H-5 and H-7. Upon introduction of chlorine or bromine at C-7, this proton's signal simplifies to a doublet (coupling only with H-5) and shifts downfield due to the halogen's strong inductive electron-withdrawing effect (-I effect). This deshielding is slightly more pronounced for bromine than chlorine in some cases due to other contributing electronic effects.[3]

¹³C NMR Spectroscopy Analysis

Carbon NMR reveals the electronic environment of the carbon skeleton. The substituent effects seen in ¹H NMR are mirrored and often more pronounced in the ¹³C spectrum.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

Carbon PositionAnalog 1 (Parent)Compound A (7-Chloro)Analog 2 (7-Bromo)Rationale for Shift
C-2 ~125.5~126.0~126.2Minor downfield shift due to overall electron withdrawal from the benzene ring.
C-3 ~103.0~103.5~103.6Minor downfield shift.
C-3a ~127.0~127.8~128.0Deshielded by the substituent at the adjacent C7 position.
C-4 ~122.5~123.5~123.8Deshielded due to the ester group and influenced by the C7 substituent.
C-5 ~128.0~129.0~129.5Downfield shift due to altered electron density distribution.
C-6 ~121.0~122.5~123.0Deshielded by the adjacent halogen.
C-7 ~120.0~115.0 ~105.0 Direct Attachment Effect: The carbon directly bonded to the halogen experiences a significant upfield (shielding) shift, known as the "heavy atom effect," which is more pronounced for bromine than chlorine.
C-7a ~136.0~135.0~134.5Shielded slightly by the adjacent C7 substituent.
C=O ~168.0~167.8~167.7Minimally affected.
-OCH₃ ~52.0~52.0~52.0Unaffected.

Causality Behind Experimental Observations: While most carbons in the benzene portion of the indole ring are deshielded (shifted downfield) due to the halogen's inductive withdrawal, the C-7 carbon itself shows a significant upfield shift. This is a classic example of the heavy atom effect, where the large electron cloud of the halogen shields the directly attached carbon nucleus. This effect is substantially stronger for bromine than for chlorine, making it a key diagnostic marker for identifying the specific halogen present.[4]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent tool for identifying functional groups based on their vibrational frequencies.

Table 3: Comparative IR Data (cm⁻¹)

VibrationAnalog 1 (Parent)Compound A (7-Chloro)Analog 2 (7-Bromo)Rationale for Shift
N-H stretch ~3400~3410~3415The electron-withdrawing halogen can slightly increase the N-H bond strength, causing a small blue shift.
Aromatic C-H stretch ~3100-3000~3100-3000~3100-3000Largely unchanged.
C=O stretch (ester) ~1700~1705~1705The electronic effect of the C7-halogen is minimal on the distant C4-ester group.
Aromatic C=C stretch ~1600-1450~1600-1450~1600-1450Ring vibrations are largely consistent.
C-Cl stretch N/A~800-600 N/AThe presence of a strong absorption in this region is a clear indicator of a C-Cl bond.[5]
C-Br stretch N/AN/A~680-515 The C-Br bond vibration occurs at a lower frequency than C-Cl due to the greater mass of the bromine atom.

Causality Behind Experimental Observations: The most definitive feature in the IR spectrum is the appearance of a strong absorption band in the fingerprint region corresponding to the carbon-halogen stretch. The position of this band is highly diagnostic. The C-Cl stretch appears at a higher wavenumber than the C-Br stretch because chlorine is a lighter atom than bromine, resulting in a higher vibrational frequency.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.

Table 4: Comparative MS Data (m/z)

FeatureAnalog 1 (Parent)Compound A (7-Chloro)Analog 2 (7-Bromo)Rationale for Isotopic Pattern
[M]⁺ 189223267Reflects the molecular weight with the most abundant isotopes (³⁵Cl, ⁷⁹Br).
[M+2]⁺ 191 (minor, ¹³C)225 269 The key diagnostic peak for halogens.
[M]⁺ : [M+2]⁺ Ratio ~100 : 10 (from ¹³C)~100 : 33 (or 3:1) ~100 : 98 (or 1:1) This ratio is determined by the natural abundance of the halogen isotopes.
Key Fragment [M-31]⁺ (loss of OCH₃)[M-31]⁺[M-31]⁺A common fragmentation pathway for methyl esters.
Key Fragment N/A[M-35]⁺ (loss of Cl)[M-79]⁺ (loss of Br)Loss of the halogen radical is a characteristic fragmentation.

Causality Behind Experimental Observations: Natural chlorine exists as two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in an approximate 3:1 ratio of abundance. This leads to two molecular ion peaks in the mass spectrum: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is about one-third the height of the M⁺ peak.[7] Bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with nearly equal abundance. This results in M⁺ and M+2 peaks of almost identical intensity.[7] This isotopic signature is the most reliable method for confirming the presence and identity of chlorine or bromine in an unknown compound.[8]

Conclusion

The comparative analysis of this compound and its analogs demonstrates the power of a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle:

  • ¹H NMR reveals the influence of halogen substitution on the local electronic environment of protons, particularly the downfield shift and change in multiplicity of H-6.

  • ¹³C NMR confirms these electronic effects and provides a key diagnostic marker through the "heavy atom" shielding of the halogen-bearing carbon (C-7).

  • IR Spectroscopy definitively identifies the presence of the C-X bond and distinguishes between different halogens based on the vibrational frequency.

  • Mass Spectrometry provides unambiguous confirmation of the halogen's presence and identity through the characteristic isotopic patterns of the molecular ion peak.

By understanding the causal principles behind these spectral shifts and patterns, researchers can confidently elucidate the structures of novel indole derivatives, ensure the purity of synthetic intermediates, and accelerate the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to Comparative Molecular Modeling: Evaluating Methyl 7-chloro-1H-indole-4-carboxylate Against Aurora A Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico evaluation of novel therapeutic candidates, using Methyl 7-chloro-1H-indole-4-carboxylate as a case study. We will navigate the process of comparative molecular modeling, benchmarking this novel indole derivative against a known inhibitor, Alisertib (MLN8237), for a high-value oncology target: Aurora A Kinase.

Aurora A Kinase is a serine/threonine kinase that plays a pivotal role in mitotic progression.[1] Its overexpression is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[2][3] While numerous inhibitors have been developed, the search for compounds with novel scaffolds, improved selectivity, and favorable pharmacokinetic profiles is a constant endeavor in drug discovery.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a robust computational comparison.

Strategic Framework: From Target Selection to Post-Docking Validation

Our comparative workflow is designed as a self-validating system. It begins with preparing the biological target and ligands, proceeds to predict binding affinity and interactions through molecular docking, and culminates in molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes. This multi-step process provides a layered analysis, increasing confidence in the in silico predictions before committing to resource-intensive wet-lab experiments.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Silico Prediction cluster_2 Phase 3: Validation & Analysis A Target Identification (Aurora A Kinase) B Ligand Selection (Novel vs. Known) A->B C 3D Structure Preparation (PDB: 4O0S, PubChem) B->C D Molecular Docking (Binding Affinity & Pose) C->D E Interaction Analysis (H-bonds, Hydrophobic) D->E F Molecular Dynamics (Stability Assessment) E->F G Comparative Analysis (Data Synthesis) F->G H Prioritization for Synthesis & In Vitro Assay G->H

Caption: High-level workflow for the comparative molecular modeling study.

Ligand & Target Preparation: The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational modeling. Meticulous preparation of both the protein receptor and the small molecule ligands is a critical, non-negotiable first step.

Target Protein: Human Aurora A Kinase

We will utilize a high-resolution crystal structure of human Aurora A Kinase. A suitable entry, such as PDB ID: 4O0S (2.50 Å resolution), provides a structurally validated starting point.[6] The preparation protocol involves removing non-essential components and ensuring the protein is correctly protonated for a physiological pH environment.

Ligand Selection: A Comparative Approach
  • Novel Compound: this compound. This is our test case—a compound with a plausible kinase-inhibiting scaffold (indole) but limited published data.[7][8]

  • Reference Compound: Alisertib (MLN8237). A well-characterized, potent, and selective oral inhibitor of Aurora A Kinase that has advanced to clinical trials.[9][10][11] Alisertib serves as our positive control and performance benchmark.

Comparative Physicochemical Properties

Before docking, an analysis of the fundamental physicochemical properties of both ligands is essential. These properties, calculated using tools like the SwissADME web server, provide early insights into the potential "drug-likeness" of the novel compound compared to the established drug.

PropertyThis compound (Predicted)Alisertib (MLN8237) (Known)Significance in Drug Design
Molecular Weight 223.64 g/mol 495.61 g/mol Affects absorption and distribution; lower MW is often preferred.
LogP (Lipophilicity) 2.853.20Influences solubility, permeability, and metabolic stability.
H-Bond Donors 1 (N-H)2 (N-H)Key for specific interactions with the protein target.
H-Bond Acceptors 2 (C=O, Cl)7 (O, N)Crucial for forming hydrogen bonds in the binding pocket.
Rotatable Bonds 18Impacts conformational flexibility and binding entropy.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity score.[12][13] This step is crucial for generating hypotheses about how our novel compound might interact with the Aurora A active site compared to Alisertib.

G Receptor Prepare Receptor (PDB: 4O0S) Remove Water, Add Hydrogens Grid Define Grid Box Center on Active Site Receptor->Grid Ligands Prepare Ligands (Test & Reference) Generate 3D, Assign Charges Dock Run Docking (AutoDock Vina) Exhaustiveness = 24 Ligands->Dock Grid->Dock Analyze Analyze Poses (Lowest Energy Conformation) Dock->Analyze Compare Compare Results (Binding Energy, Interactions) Analyze->Compare

Caption: Workflow for the molecular docking protocol.

Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the essential steps for performing a comparative docking study.[14][15]

  • Receptor Preparation:

    • Download the PDB file for Aurora A Kinase (e.g., 4O0S) from the RCSB PDB database.[6]

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to assign partial charges to the protein atoms.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Obtain 2D structures (SDF or MOL files) for this compound and Alisertib from PubChem.

    • Use a tool like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization (e.g., using the MMFF94 force field).

    • In ADT, define the rotatable bonds and save the prepared ligands in PDBQT format.

  • Grid Box Generation:

    • Load the prepared receptor PDBQT file into ADT.

    • Identify the ATP binding site. Key residues for Aurora A include Ala213 and Asp274.[2]

    • Define a grid box (e.g., 20x20x20 Å) centered on these residues to encompass the entire binding pocket.

  • Running AutoDock Vina:

    • Create a configuration file specifying the receptor, ligand, and grid box coordinates.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search, to a value of 24 for higher reliability.[14]

    • Execute Vina from the command line for each ligand separately.

  • Results Analysis:

    • Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the lowest energy pose for each ligand complexed with the receptor using a molecular viewer like PyMOL or Discovery Studio.

    • Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between each ligand and the key active site residues.

Hypothetical Docking Results

This table presents plausible outcomes from such a docking study, illustrating how the data would be compared.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -7.8Ala213 (Hinge), Leu139, Val147
Alisertib (Reference) -9.5Ala213 (Hinge), Asp274 (DFG motif), Leu263

The analysis would focus not just on the binding score but on why the scores differ. For instance, Alisertib's higher score could be attributed to its ability to form an additional critical hydrogen bond with the DFG motif residue Asp274, an interaction our novel compound might lack.[2][16]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, typically nanoseconds.[17] This step is crucial for validating the stability of the docking pose. A ligand that appears promising in docking but is unstable in MD simulations is less likely to be a viable candidate.

G Start Start with Docked Complex (Protein + Ligand Pose) Topology Generate Topology (GROMACS Force Field) Start->Topology Solvate Solvate System (Add Water & Ions) Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Analyze Trajectory (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Generalized workflow for a GROMACS MD simulation.

Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview of an MD simulation for a protein-ligand complex.[18][19]

  • System Preparation:

    • Use the lowest energy docked pose from Vina as the starting structure.

    • Generate a topology for the protein using the GROMACS pdb2gmx tool with a suitable force field (e.g., CHARMM36).

    • Generate topology and parameter files for the ligand using a server like CGenFF or SwissParam.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Fill the box with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-stage equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 nanoseconds) with position restraints removed.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Monitor the stability of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Conclusion and Future Outlook

This guide outlines a rigorous, multi-faceted computational workflow to evaluate a novel compound, this compound, against the well-validated cancer target, Aurora A Kinase. By benchmarking its predicted binding affinity, interaction patterns, and complex stability against a known inhibitor like Alisertib, we can generate robust, data-driven hypotheses.

The results from this in silico cascade—comparative docking scores, interaction fingerprints, and MD stability metrics—provide the critical evidence needed to decide whether to advance the novel compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro enzymatic assays. This comparative modeling approach serves as an essential tool to prioritize resources, reduce costs, and accelerate the discovery of next-generation therapeutics.

References

Benchmarking the synthesis of "Methyl 7-chloro-1H-indole-4-carboxylate" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Specifically, indoles substituted at the 7- and 4-positions, such as Methyl 7-chloro-1H-indole-4-carboxylate, are valuable intermediates in drug discovery programs. This guide provides a comprehensive benchmark comparison of a practical, scalable synthesis of this target molecule against several established and classical indole synthesis methodologies. We will dissect a proven nine-step synthesis that avoids chromatographic purification and evaluate its performance characteristics relative to plausible routes employing the Bartoli, Leimgruber-Batcho, and Fischer indole syntheses. This in-depth analysis, supported by experimental data from analogous systems, aims to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy based on factors such as scalability, efficiency, cost, and robustness.

Introduction: The Significance of the 7-Chloro-indole-4-carboxylate Scaffold

The indole ring system is a privileged structure in drug design, renowned for its ability to interact with a wide array of biological targets. The specific substitution pattern of a chlorine atom at the 7-position and a methyl carboxylate at the 4-position offers a unique combination of steric and electronic properties. The chlorine atom can modulate the pKa of the indole nitrogen and introduce a key hydrophobic interaction point, while the carboxylate at the C4 position provides a handle for further chemical elaboration and diversification. Given its importance as a pharmacophore, the efficient and scalable synthesis of this compound is of significant interest to the scientific community. This guide will benchmark a known, practical synthesis against other potential routes, providing a clear comparison of their respective merits and drawbacks.

Method A: The Alper and Nguyen Benchmark Synthesis

A robust and scalable synthesis of this compound was reported by Alper and Nguyen, notable for its ability to produce multihundred-gram quantities without the need for chromatographic purification.[1][2][3] This multi-step route serves as our benchmark for comparison.

Logical Workflow of the Benchmark Synthesis

The synthesis begins with commercially available materials and proceeds through a nine-step sequence. The core of this strategy involves the construction of the pyrrole ring onto the substituted benzene precursor via a Sommelet-Hauser rearrangement of an aryl sulfilimine, followed by cyclization and aromatization to form the indole core.

Benchmark_Synthesis_Workflow cluster_0 Sulfilimine Formation & Rearrangement cluster_1 Cyclization & Aromatization start Methyl 3-amino-4-chlorobenzoate sulfilimine Sulfilimine Intermediate start->sulfilimine Coupling with activated sulfide rearranged Sommelet-Hauser Product sulfilimine->rearranged Triethylamine, 70°C cyclized Cyclized Intermediate rearranged->cyclized HCl, Dioxane isocoumarin Isocoumarin cyclized->isocoumarin Oxidation & Elimination final_product This compound isocoumarin->final_product H2SO4, MeOH

Caption: High-level workflow of the Alper and Nguyen benchmark synthesis.

Experimental Protocol for the Benchmark Synthesis (Abbreviated)

The synthesis commences with the protection and functionalization of 3-amino-4-chlorobenzoic acid. A key step is the coupling of methyl 3-amino-4-chlorobenzoate with an activated sulfide, followed by the Sommelet-Hauser rearrangement. The resulting intermediate is then cyclized and ultimately converted to the final product. A notable feature of this synthesis is the crystallization of intermediates, which circumvents the need for column chromatography.

  • Step 1-3: Preparation of Methyl 3-amino-4-chlorobenzoate from 4-chloro-3-nitrobenzoic acid.

  • Step 4-5: Synthesis of the sulfide partner, 2-methylthioethyl 1,1-dimethyl acetate.

  • Step 6: Coupling of the aniline and sulfide to form the key sulfilimine.

  • Step 7: Sommelet-Hauser rearrangement to form the carbon framework.

  • Step 8: Cyclization and elimination to form an isocoumarin intermediate.

  • Step 9: Final acid-catalyzed rearrangement and esterification to yield this compound.

The overall yield for this nine-step process is reported to be approximately 17.8%.[1]

Alternative Synthetic Strategies: A Comparative Analysis

While the benchmark synthesis is proven and scalable, it is lengthy. Here, we evaluate three classical indole syntheses as potential alternatives.

Method B: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][4][5][6] This approach is attractive due to its directness in establishing the 7-substituent.

A plausible route to our target molecule would involve the reaction of methyl 2-chloro-5-nitrobenzoate with vinylmagnesium bromide.

Bartoli_Synthesis start Methyl 2-chloro-5-nitrobenzoate product This compound start->product 1. Vinylmagnesium bromide (3 eq.) 2. Acidic workup

Caption: Proposed Bartoli synthesis route to the target indole.

  • Precursor Synthesis: The key starting material, methyl 2-chloro-5-nitrobenzoate, can be synthesized from 5-chloro-2-nitrobenzoic acid via esterification.[2] The acid itself is commercially available or can be prepared from simpler precursors.

  • Indole Formation: The Bartoli reaction is well-suited for creating 7-haloindoles.[7] Yields for the indole-forming step typically range from 40-70% for analogous systems.[8] The reaction requires at least three equivalents of the Grignard reagent and is sensitive to steric hindrance.[4][6]

Method C: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is another highly versatile method that proceeds from o-nitrotoluenes.[9] It involves the formation of an enamine, followed by reductive cyclization.

This route would begin with methyl 4-methyl-3-nitrobenzoate. This precursor would be reacted with dimethylformamide dimethyl acetal (DMFDMA) to form the enamine, which is then reduced and cyclized to the indole.

Leimgruber_Batcho_Synthesis start Methyl 4-methyl-3-nitrobenzoate enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine product Methyl indole-4-carboxylate enamine->product Reductive Cyclization (e.g., H2, Pd/C or TiCl3) Fischer_Indole_Synthesis hydrazine (2-chloro-5-carboxymethylphenyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone pyruvate Methyl Pyruvate pyruvate->hydrazone product Methyl 7-chloro-1H-indole-2,4-dicarboxylate hydrazone->product Acid catalyst (e.g., PPA, ZnCl2)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 7-chloro-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 7-chloro-1H-indole-4-carboxylate, a halogenated indole derivative, requires meticulous handling and disposal due to its chemical properties and potential hazards. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage waste streams containing this compound, ensuring compliance and safety. The causality behind each step is explained to foster a deeper understanding of the protocol's importance.

Hazard Profile and Essential Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazard profile is imperative. While specific toxicity data for this compound may be limited, the hazards can be inferred from its structural class—chlorinated organic compounds and indole derivatives. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be managed as a hazardous substance.

GHS Hazard Classification (Inferred from Structurally Similar Compounds)

Hazard Class Hazard Statement Precautionary Statement Codes
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation P264, P280, P305+P351+P338, P337+P313

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

This data is based on related compounds such as 7-chloroindole and other substituted indole carboxylates and should be treated as a minimum safety standard.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

The core principle dictating the disposal of this compound is its identity as a halogenated organic compound .[4] This classification is critical because halogenated and non-halogenated waste streams are treated differently. Halogenated wastes are typically incinerated at high temperatures with special scrubbers to neutralize acidic gases (like HCl) produced during combustion, a process that is more complex and costly than the fuel blending often used for non-halogenated solvents.[4][5] Mixing these waste streams leads to the entire volume being treated as halogenated waste, significantly increasing disposal costs and environmental burden.[5][6]

Step-by-Step Disposal Protocol

This protocol ensures that all waste containing this compound is collected, stored, and disposed of in a manner that mitigates risk.

Step 1: Immediate Safety Precautions & PPE

Before beginning any waste consolidation, ensure you are wearing appropriate Personal Protective Equipment (PPE). The goal is to prevent skin contact, eye exposure, and inhalation.[7]

  • Gloves: Chemical-resistant gloves (nitrile is a suitable choice) are mandatory.[7]

  • Eye Protection: Safety goggles or a face shield must be worn.[7]

  • Lab Coat: A standard lab coat to protect clothing and skin.[7]

  • Ventilation: All waste handling and consolidation must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][8]

Step 2: Waste Segregation and Container Management

Proper segregation is the most critical step in this process.[7] Never mix halogenated waste with non-halogenated waste.[4][6]

  • Designate Waste Streams: Identify all potential waste streams for this compound:

    • Solid Waste: Contaminated weighing papers, gloves, pipette tips, silica gel, and filter paper.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses (e.g., from chromatography).

    • "Empty" Containers: The original bottle the reagent was supplied in.

  • Select Appropriate Containers:

    • Use only containers approved for hazardous waste collection that are in good condition.[8][9] High-density polyethylene (HDPE) or glass containers are typically suitable.[7]

    • Ensure the container is chemically compatible with the waste. For liquid waste, if it is dissolved in a solvent, the container must be compatible with that solvent.

    • The container must have a secure, leak-proof, screw-top cap.[6][9]

  • Collect Waste:

    • Solid Waste: Place all contaminated solid materials into a designated, clearly labeled container for solid halogenated organic waste.

    • Liquid Waste: Pour liquid waste into a designated container for liquid halogenated organic waste. Use a funnel to prevent spills. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.[10]

Step 3: Labeling and Storage

Proper labeling is a regulatory requirement and essential for safety.

  • Immediate Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[6][8]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[6]

    • A complete list of all other constituents in the container, including solvents, with their approximate percentages.[11]

    • The relevant hazard warnings (e.g., Flammable, Toxic, Irritant).[8]

  • Secure Storage:

    • Keep waste containers closed at all times except when actively adding waste.[6][9] This prevents the release of vapors and reduces the risk of spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

    • The SAA should be in a secondary containment tray to contain any potential leaks.[10]

    • Segregate the halogenated waste container from incompatible materials, such as strong acids, bases, and oxidizers.[6]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11][12]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Final Disposal cluster_emergency Contingency Plans A Identify Waste Containing This compound B Assess Hazards (Consult SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is waste liquid or solid? C->D E Select Labeled 'Halogenated Liquid Waste' Container D->E Liquid F Select Labeled 'Halogenated Solid Waste' Container D->F Solid G Add Waste to Correct Container (Do not overfill) E->G F->G H Securely Cap Container G->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) H->I J Request Waste Pickup via Institutional EHS I->J K Licensed Disposal Facility (Incineration) J->K Spill Spill Occurs Spill_Action Absorb with Inert Material (e.g., Vermiculite). Collect as Solid Halogenated Waste. Spill->Spill_Action

Caption: Decision workflow for safe handling and disposal.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[7]

    • Collect the absorbent material and contaminated items into a sealed container.

    • Label the container as "Solid Halogenated Hazardous Waste" and dispose of it according to the protocol above.[8]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team for cleanup.[8]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[3]

Decontamination and Empty Container Disposal

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[7]

  • Triple Rinsing:

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone or methanol) three times.

    • Crucially, collect all rinsate as liquid halogenated hazardous waste. [7][10] Do not pour it down the drain.

  • Container Disposal:

    • Once triple-rinsed, the container can be considered decontaminated.

    • Deface or remove the original label to prevent confusion.

    • Dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[7]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 7-chloro-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 7-chloro-1H-indole-4-carboxylate (CAS #503816-69-1) is not publicly available. This guide is built upon a composite hazard assessment derived from structurally related compounds: 7-chloro-1H-indole and various methyl indole carboxylates. The protocols outlined here are based on established best practices for handling halogenated aromatic compounds and are designed to provide a high margin of safety. Researchers must always consult the SDS provided by the supplier for the specific chemical they are using and adhere to their institution's safety protocols.

Hazard Assessment: A Proactive Approach to Safety

This compound is a research chemical whose toxicological properties have not been fully elucidated. However, by examining its core structure—a chlorinated indole ring with a methyl ester—we can anticipate its primary hazards. This proactive assessment is fundamental to establishing a robust safety plan.

The indole nucleus and its derivatives can exhibit varying levels of biological activity. The presence of a chlorine atom on the aromatic ring introduces hazards common to halogenated organic compounds. Based on data from close structural analogs, the primary anticipated hazards are:

  • Skin Irritation: The parent compound, 7-chloro-1H-indole, is known to cause skin irritation.[1] Similarly, methyl indole-4-carboxylate is classified as a skin irritant.[2][3] Therefore, it is prudent to assume this compound will cause skin irritation upon contact.

  • Serious Eye Irritation: Both 7-chloro-1H-indole and methyl indole-4-carboxylate are documented to cause serious eye irritation.[1][2][3] Direct contact with the eyes is likely to cause significant damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation, a known hazard for both 7-chloro-1H-indole and methyl indole carboxylates.[1][3][4]

  • Unknown Chronic Effects & Toxicity: As a novel research chemical, the long-term toxicological properties are unknown. The compound should be treated as potentially toxic through all routes of exposure (inhalation, ingestion, and skin absorption).

Given these potential hazards, a stringent set of personal protective equipment (PPE) and handling protocols are not just recommended, but essential for ensuring personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a passive step but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound.[5][6]

PPE Category Specification Justification & Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[5][7]Goggles provide a seal against splashes and dust. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk, offering a secondary barrier for the entire face.
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil). Consider double-gloving.Nitrile gloves offer good resistance to a range of organic chemicals.[7] Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[8]
Skin & Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin and personal clothing from contamination.[6] Flame-resistant material is a best practice when working with any organic chemical, as their flammability is not always known.
Respiratory Protection Use is mandatory within a certified chemical fume hood. For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] Respirators are for non-routine or emergency situations where engineering controls are insufficient.

Procedural Workflow for Safe Handling and Disposal

A systematic, step-by-step approach is critical to minimizing risk. The following workflow diagram illustrates the key phases of handling this compound, from initial preparation to final waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 1. Hazard Review Review SDS of analogs & this guide. prep2 2. Assemble PPE Don all required PPE. prep1->prep2 prep3 3. Prepare Workspace Work in a certified chemical fume hood. prep2->prep3 handle1 4. Weighing & Transfer Handle as a solid to avoid dust. Use anti-static measures. prep3->handle1 handle2 5. Dissolution Add solvent to the solid slowly. handle1->handle2 handle3 6. Reaction Conduct experiment within fume hood. handle2->handle3 clean1 7. Decontamination Rinse glassware with a suitable solvent. handle3->clean1 clean2 8. Waste Segregation Collect all waste in a 'Halogenated Organic Waste' container. clean1->clean2 clean3 9. Labeling & Storage Label waste clearly. Store in a satellite accumulation area. clean2->clean3 clean4 10. Final Disposal Arrange for pickup by institutional EHS. clean3->clean4

Caption: Workflow for Safe Handling and Disposal.

Experimental Protocols: Step-by-Step Methodologies

A. Weighing and Transferring the Solid Compound:

  • Work Area Preparation: Ensure the chemical fume hood sash is at the lowest practical height. Place a marble balance stone or an anti-static weigh boat inside the hood.

  • Grounding: If working with larger quantities where static electricity is a concern, ensure all equipment is properly grounded.

  • Aliquotting: Carefully retrieve the desired amount of this compound using a clean spatula. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

  • Container Sealing: Tightly seal the source container immediately after use and wipe it down with a damp cloth to remove any residual dust before returning it to storage.

  • Transfer: Gently add the weighed solid to the reaction vessel.

B. Decontamination and Waste Segregation:

  • Glassware Decontamination: All glassware that has come into contact with the compound must be decontaminated. Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood.

  • Rinsate Collection: Crucially, this rinsate is considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Waste" container.[5][6][9] Do not pour it down the drain.

  • Solid Waste: Used weigh boats, contaminated gloves, and paper towels must also be disposed of in the solid halogenated waste stream.

Emergency Procedures: Planning for the Unexpected

Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4][10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Minor Spill (<1g) Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated waste container. Decontaminate the area with a suitable solvent and wash with soap and water.
Major Spill (>1g) Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Disposal Plan: Environmental Responsibility

The disposal of this compound and associated waste must be handled with meticulous care to prevent environmental contamination. As a chlorinated organic compound, it falls under specific hazardous waste categories.[11][12]

Waste Management Workflow

Caption: Chemical Waste Disposal Pathway.

Key Disposal Principles:

  • Do Not Mix Waste Streams: Never mix halogenated organic waste with non-halogenated waste.[5][9] This is critical for proper disposal and is often a regulatory requirement.

  • Labeling is Mandatory: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Container Integrity: Use a container that is in good condition and compatible with the waste. Ensure the lid is securely fastened at all times, except when adding waste.

  • Final Disposal: The ultimate disposal of chlorinated waste is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the hazardous compounds.[12]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both their personal safety and the protection of the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.